Technical Documentation Center

Acryloylglycine-13C2,15N Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Acryloylglycine-13C2,15N

Core Science & Biosynthesis

Foundational

Acryloylglycine-13C2,15N chemical structure and physical properties

Acryloylglycine-13C2,15N: Chemical Structure, Physical Properties, and Application in High-Resolution Metabolomics Executive Summary In modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) and metabolomics, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Acryloylglycine-13C2,15N: Chemical Structure, Physical Properties, and Application in High-Resolution Metabolomics

Executive Summary

In modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) and metabolomics, achieving absolute quantification of endogenous metabolites is frequently compromised by matrix effects and extraction variances. Acryloylglycine, a significant acyl glycine metabolite, is often monitored in studies related to fatty acid metabolism, gut microbiota interactions, and biomarker discovery[1][2]. To ensure analytical trustworthiness, the stable isotope-labeled analog, Acryloylglycine-13C2,15N, is employed as a critical internal standard (IS). This technical guide details the structural characteristics of Acryloylglycine-13C2,15N, the physical properties that dictate its behavior, and a field-proven, self-validating experimental workflow for its use in clinical and drug development applications.

Chemical Structure and Molecular Properties

Acryloylglycine (unlabeled CAS: 24599-25-5) is a vinyl monomer containing both an acrylamide moiety and a terminal carboxylic acid[][4]. The incorporation of heavy isotopes—specifically two 13C atoms and one 15N atom—yields Acryloylglycine-13C2,15N.

The Causality Behind Isotope Selection: As an application scientist, the choice of a +3 Da mass shift is highly deliberate. A +1 or +2 Da shift often suffers from isobaric interference due to the natural isotopic distribution (e.g., naturally occurring 13C or 18O ) of the highly concentrated unlabeled endogenous analyte. A +3 Da shift ensures that the Multiple Reaction Monitoring (MRM) transitions of the internal standard are cleanly separated from the endogenous target, eliminating cross-talk in the mass spectrometer[1].

Table 1: Comparative Physical and Chemical Properties

PropertyAcryloylglycine (Unlabeled)Acryloylglycine-13C2,15N
CAS Number 24599-25-5[]24599-25-5 (unlabeled base)[5]
Molecular Formula C5H7NO3[6]C3(13C)2H7(15N)O3[5]
Molecular Weight 129.11 g/mol []132.09 g/mol [5]
Appearance White to off-white solid[]White to off-white solid
Melting Point 129–131 °C[]129–131 °C
Solubility Water, slightly in DMSO/Methanol[]Water, slightly in DMSO/Methanol
Polar Surface Area 66.4 Ų[6]66.4 Ų

The Logic of Matrix Effect Compensation

In electrospray ionization (ESI), co-eluting matrix components (such as salts, lipids, or other metabolites in plasma/urine) compete for charge droplets. This competition leads to unpredictable ion suppression or enhancement, fundamentally skewing quantitative data[7].

Because Acryloylglycine-13C2,15N is chemically identical to the endogenous target, it interacts with the UHPLC stationary phase identically and co-elutes at the exact same retention time. Consequently, it experiences the exact same ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variance mathematically cancels out.

MatrixEffect C1 Co-eluting Interferences C2 Ion Suppression / Enhancement C1->C2 C3 Signal Variance in Target Analyte C2->C3 IS2 Experiences Identical Ion Suppression C2->IS2 Affects equally IS1 Acryloylglycine-13C2,15N Co-elutes exactly IS1->IS2 IS3 Ratio (Analyte/IS) Remains Constant IS2->IS3

Logical mechanism of matrix effect compensation using stable isotope-labeled internal standards.

Experimental Protocol: LC-MS/MS Workflow for Metabolite Quantification

To ensure trustworthiness and reproducibility across large clinical cohorts, the following protocol outlines the systematic use of Acryloylglycine-13C2,15N in biological fluid analysis[1][8]. This protocol is designed as a self-validating system .

Step 1: Preparation of the Internal Standard Working Solution
  • Dissolve 1.0 mg of Acryloylglycine-13C2,15N in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 50 ng/mL using 50% aqueous methanol. Store at -20°C. Causality: Methanol ensures complete dissolution while preventing the hydrolysis of the amide bond that might occur in purely aqueous solutions over extended storage periods.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of the biological sample (plasma or urine) into a microcentrifuge tube.

  • Critical Step: Add 10 µL of the Acryloylglycine-13C2,15N working solution (50 ng/mL) directly to the sample before any extraction solvents are added.

  • Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC autosampler vial.

Step 3: UHPLC Separation
  • Column: C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min. Causality: The acidic mobile phase keeps the terminal carboxylic acid group of Acryloylglycine protonated. This suppresses its polarity, dramatically improving its retention on the hydrophobic C18 stationary phase and enhancing positive-ion ESI efficiency.

Step 4: ESI-MS/MS Detection & System Self-Validation

Operate the mass spectrometer in positive MRM mode.

  • Unlabeled transition: m/z 130.1 → Product Ion (e.g., 55.1).

  • Labeled transition: m/z 133.1 → Product Ion (shifted by the heavy isotopes).

Self-Validation Checks:

  • Pre-extraction Spike: Because the IS is added before extraction, any physical loss of the analyte during precipitation or transfer is perfectly mirrored by the IS. The final ratio remains accurate.

  • Blank Injections: Run a solvent blank immediately after the highest calibration standard to verify zero column carryover.

  • IS Area Stability: The absolute peak area of Acryloylglycine-13C2,15N across all patient samples must not deviate by more than ±15%. A larger deviation indicates a severe matrix effect that exceeds the linear dynamic range of ESI compensation, flagging the sample for re-extraction.

Workflow N1 Biological Sample (Plasma/Urine) N2 Spike Internal Standard (Acryloylglycine-13C2,15N) N1->N2 N3 Protein Precipitation & Metabolite Extraction N2->N3 N4 UHPLC Separation (C18 Column) N3->N4 N5 ESI-MS/MS Detection (MRM Mode) N4->N5 N6 Data Processing & Absolute Quantification N5->N6

Step-by-step LC-MS/MS experimental workflow for absolute metabolite quantification.

Applications in Drug Development and Clinical Diagnostics

In untargeted and targeted metabolomics, accurate quantification of acyl glycines like Acryloylglycine is crucial. Alterations in these metabolites are frequently utilized to discover biomarkers for metabolic disorders, evaluate the efficacy of nutritional interventions, and map the impact of the gut microbiome on host metabolism[2][9].

Furthermore, the implementation of a "Universal Metabolome-Standard" method—which heavily relies on stable isotope-labeled standards like Acryloylglycine-13C2,15N—enables long-term reproducibility. This is particularly vital in multi-year oncology studies (such as bladder cancer biomarker discovery), where instrumental drift over months of data acquisition must be mathematically normalized to ensure the integrity of the clinical findings[1].

References

  • BOC Sciences. "CAS 24599-25-5 (Acryloylglycine) Physical Properties."

  • PubChem. "Acryloylglycine | C5H7NO3 | CID 100321." 6

  • Santa Cruz Biotechnology. "Acryloylglycine-13C2,15N | CAS 24599-25-5 (unlabeled)." 5

  • Analytical Chemistry (ACS). "Development of a Universal Metabolome-Standard Method for Long-Term LC–MS Metabolome Profiling."1

  • MDPI. "Liver and Skeletal Muscle Metabolome Characterization in Peripartal Dairy Cows." 2

Sources

Exploratory

A Technical Guide to Accurate Quantification: The Pivotal Role of Acryloylglycine-¹³C₂,¹⁵N in Advancing Targeted Metabolomics

Executive Summary Metabolomics, the large-scale study of small molecules, provides a dynamic snapshot of cellular activity, offering profound insights into disease mechanisms, biomarker discovery, and therapeutic respons...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metabolomics, the large-scale study of small molecules, provides a dynamic snapshot of cellular activity, offering profound insights into disease mechanisms, biomarker discovery, and therapeutic responses.[1] Targeted metabolomics, which focuses on the precise quantification of known metabolites, is a cornerstone of clinical and pharmaceutical research. However, the accuracy of this approach is fundamentally challenged by matrix effects—the interference from complex biological sample components during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This guide details the indispensable role of stable isotope-labeled internal standards (SIL-ISs), specifically Acryloylglycine-¹³C₂,¹⁵N, in overcoming these challenges. We present the scientific rationale, a complete experimental workflow, and validation criteria that establish a self-validating system for the robust and reliable quantification of Acryloylglycine, a metabolite with diagnostic potential in metabolic disorders.[3]

The Quantification Challenge in Targeted Metabolomics

Targeted metabolomics aims to measure the precise concentration of a specific set of metabolites, often to validate potential biomarkers or investigate a particular biochemical pathway.[4] The analytical platform of choice for this task is LC-MS/MS, prized for its exceptional sensitivity and selectivity, especially when using a triple-quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1][5]

Despite the power of this technology, a significant obstacle persists: the matrix effect . When a biological sample like plasma or urine is analyzed, the target analyte (e.g., Acryloylglycine) is accompanied by a vast excess of other endogenous molecules (salts, lipids, proteins, etc.). During the electrospray ionization (ESI) process in the mass spectrometer, these co-eluting matrix components can compete with the analyte for ionization, leading to an unpredictable suppression or enhancement of its signal.[6][7] This phenomenon compromises data accuracy, precision, and reproducibility, making it nearly impossible to confidently compare metabolite levels between different samples or studies.[8]

The Gold Standard Solution: Stable Isotope-Labeled Internal Standards

To achieve accurate and reliable quantification, the matrix effect must be neutralized. The universally accepted "gold standard" solution is the use of a stable isotope-labeled internal standard (SIL-IS).[7][9][10]

A SIL-IS is a version of the target analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N). This substitution results in a compound that is chemically and physically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[11]

The Principle of Operation (Isotope Dilution): The SIL-IS is added at a precise, known concentration to every sample at the very beginning of the preparation process.[8] Because it is identical to the analyte, it behaves identically during every subsequent step: extraction, chromatography, and ionization. It co-elutes from the LC column and experiences the exact same degree of ion suppression or enhancement as the endogenous analyte.[1]

Quantification is therefore not based on the absolute signal intensity of the analyte, but on the ratio of the analyte's peak area to the SIL-IS's peak area.[6] This ratio remains constant regardless of matrix effects or sample loss, providing a highly accurate and precise measurement of the analyte's true concentration.

cluster_0 Without Internal Standard cluster_1 Without Internal Standard cluster_2 With Acryloylglycine-¹³C₂,¹⁵N (SIL-IS) A1 Sample A (Low Matrix Effect) A2 Analyte Ionizes Efficiently A1->A2 A3 High MS Signal (Inaccurate) A2->A3 B1 Sample B (High Matrix Effect) B2 Analyte Ionization Suppressed B1->B2 B3 Low MS Signal (Inaccurate) B2->B3 C1 Sample B with SIL-IS (High Matrix Effect) C2 Both Analyte & SIL-IS Ionization Suppressed Equally C1->C2 C3 Peak Area Ratio (Analyte / SIL-IS) Remains Constant C2->C3 C4 Accurate Quantification C3->C4 start Biological Sample (Plasma, Urine) step1 Sample Aliquot Spike with known amount of Acryloylglycine-¹³C₂,¹⁵N start->step1 step2 Protein Precipitation e.g., Add ice-cold Acetonitrile step1->step2 step3 Centrifugation Pellet proteins, collect supernatant step2->step3 step4 Dry & Reconstitute Concentrate sample in LC-compatible solvent step3->step4 step5 LC-MS/MS Analysis Chromatographic separation and MRM detection of Analyte and SIL-IS step4->step5 step6 Data Processing Integrate peak areas for both compounds step5->step6 step7 Quantification Calculate Peak Area Ratio (Analyte / SIL-IS) step6->step7 end Determine Concentration via Calibration Curve step7->end

Caption: Targeted metabolomics workflow for Acryloylglycine.

Detailed Experimental Protocol: A Self-Validating System

This protocol describes a robust method for the quantification of Acryloylglycine in human plasma.

Reagents and Materials
  • Acryloylglycine analytical standard

  • Acryloylglycine-¹³C₂,¹⁵N stable isotope-labeled internal standard [12]* LC-MS grade Methanol, Acetonitrile, and Water

  • LC-MS grade Formic Acid

  • Human plasma (drug-free, charcoal-stripped for calibration curve)

  • Microcentrifuge tubes, autosampler vials

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Acryloylglycine (Analyte Stock) and Acryloylglycine-¹³C₂,¹⁵N (IS Stock) in methanol.

  • Working Solutions:

    • Create a series of intermediate Analyte Working Solutions by serially diluting the Analyte Stock to cover the expected physiological range.

    • Prepare an IS Working Solution at a fixed concentration (e.g., 50 ng/mL). The chosen concentration should produce a strong, stable signal in the mass spectrometer. [13]3. Calibration Standards: Prepare an 8-point calibration curve by spiking appropriate volumes of the Analyte Working Solutions into analyte-free surrogate matrix (charcoal-stripped plasma) to achieve final concentrations from, for example, 1 to 1000 ng/mL. [14]4. Quality Control (QC) Samples: Independently prepare QC samples in the surrogate matrix at low, medium, and high concentrations (e.g., 15, 150, and 750 ng/mL). These are treated identically to unknown samples to assess the accuracy and precision of the entire analytical run. [15]

Biological Sample Preparation
  • Aliquot: Transfer 50 µL of each unknown sample, calibration standard, and QC sample into a fresh microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS Working Solution (50 ng/mL) to every tube (except for a "blank matrix" sample used to check for interferences). Vortex briefly. Causality: Spiking the IS at the start ensures it accounts for any analyte loss or variability throughout the entire sample preparation process. [6][8]3. Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. Vortex vigorously for 30 seconds. Causality: Cold acetonitrile efficiently denatures and precipitates plasma proteins, which would otherwise clog the LC column and cause severe matrix effects. Formic acid helps stabilize the analytes.

  • Incubation & Centrifugation: Incubate at -20°C for 20 minutes to maximize protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Causality: This step concentrates the analyte and ensures it is dissolved in a solvent that is fully compatible with the LC system, leading to good peak shape.

  • Final Centrifugation & Transfer: Centrifuge again to pellet any remaining particulates. Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting parameters and must be optimized for the specific instrument used.

LC Parameter Condition
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS/MS Parameter Condition
Ionization Mode Electrospray Ionization, Positive (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Analyte Transition e.g., m/z 130.1 → 76.1 (Precursor → Product)
SIL-IS Transition e.g., m/z 133.1 → 79.1 (Precursor → Product)
Dwell Time 50 ms
Collision Energy Optimize for maximum product ion signal

Note: Specific MRM transitions must be determined experimentally by infusing pure standards.

Assay Validation: A System of Trust

A robust targeted metabolomics assay is a self-validating system. The consistent performance of the calibration curve and QC samples within a run provides confidence in the data from the unknown samples. The method should be validated according to established guidelines to ensure it is fit for purpose. [16][17]

Validation Parameter Acceptance Criteria Purpose
Linearity R² ≥ 0.99 for the calibration curve Demonstrates a proportional response across the concentration range.
Accuracy Mean concentration of QCs should be within ±15% of the nominal value (±20% at LLOQ). [17] How close the measured value is to the true value.
Precision Coefficient of Variation (%CV) of QCs should be ≤15% (≤20% at LLOQ). [17] Measures the reproducibility of the results.
LLOQ The lowest concentration on the calibration curve that meets accuracy and precision criteria. [17] Defines the lower limit of reliable quantification.
Selectivity No significant interfering peaks at the retention time of the analyte or IS in a blank matrix sample. Ensures the signal is from the analyte of interest only.

| Matrix Effect | Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. SIL-IS should track and correct for this. [2]| Confirms the internal standard effectively compensates for ion suppression/enhancement. |

Conclusion

In the pursuit of high-quality, reproducible data for biomarker discovery and clinical diagnostics, methodological rigor is paramount. The inherent variability of complex biological matrices poses a significant threat to the accuracy of LC-MS/MS-based quantification. The use of a stable isotope-labeled internal standard, such as Acryloylglycine-¹³C₂,¹⁵N, is not merely a recommendation but a fundamental requirement for a trustworthy targeted metabolomics workflow. By co-opting the challenges of the analytical process, this "gold standard" approach of isotope dilution mass spectrometry corrects for matrix effects and other sources of error, ensuring that the final quantitative data accurately reflects the underlying biology. This enables researchers and clinicians to make confident, data-driven decisions in the advancement of medicine.

References

  • Gao, X., et al. (2022). Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces. Metabolites, 12(11), 1083. [Link]

  • Kruve, A., & Lõkov, M. (2024). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]

  • van der Zwan, T., et al. (2021). Matrix Effects in Untargeted LC-MS Metabolomics: From Creation to Compensation with Post-Column Infusion of Standards. Metabolites, 11(2), 105. [Link]

  • Warth, B., et al. (2015). Isotopic labeling-assisted metabolomics using LC–MS. Metabolomics, 11, 1075-1081. [Link]

  • van der Zwan, T., et al. (2021). Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards. Analytica Chimica Acta, 1185, 339067. [Link]

  • Kruve, A., & Lõkov, M. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]

  • IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. [Link]

  • Budinska, E., et al. (2020). Comprehensive Targeted Metabolomic Assay for Urine Analysis. Analytical Chemistry, 92(15), 10436-10445. [Link]

  • Johnson, C. H., et al. (2019). Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. Metabolomics, 15(3), 32. [Link]

  • Molecules. (2025). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. [Link]

  • bioRxiv. (2018). Validation and automation of a high-throughput multi-targeted method for semi-quantification of endogenous metabolites from different biological matrices using tandem mass spectrometry. [Link]

  • News-Medical.Net. (2019). Validating Biomarkers in Targeted Metabolomics. [Link]

  • PubMed. (2025). Targeted metabolomics for cardiovascular disease: Validation of a high-throughput HPLC-MS/MS assay. [Link]

  • Mtoz Biolabs. (n.d.). How Much Internal Standard Should Be Added in Targeted Metabolomics?. [Link]

  • Gupta, P. S., et al. (2023). Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress. ACS Applied Bio Materials, 6(12), 5227-5242. [Link]

  • Wasnik, K., et al. (2025). Poly[(N-acryloyl glycine)-co-(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Design of poly(N-acryloylglycine) materials for incorporation of microorganisms. [Link]

  • Wasnik, K., et al. (2025). Poly[(N-acryloyl glycine)-co-(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies. RSC Publishing. [Link]

  • ACS Publications. (2023). Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress. [Link]

  • ResearchGate. (2025). Poly( N -acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress. [Link]

  • Materials Advances (RSC Publishing). (n.d.). In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing. [Link]

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

  • Lee, J. Y., et al. (2021). Characterization of the N-glycosylation of Recombinant IL-4 and IL-13 Proteins Using LC-MS/MS Analysis. Mass Spectrometry Letters, 12(3), 66-75. [Link]

  • PubMed. (2014). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. [Link]

  • EU Reference Laboratory for pesticides requiring Single Residue Methods. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. [Link]

  • Coelho, F., et al. (2007). 15N-labed glycine synthesis. ResearchGate. [Link]

  • Waters. (n.d.). Analysis of Glyphosate, AMPA, and Glufosinate in Water Using UPLC-MS/MS. [Link]

  • PubMed. (1995). Quantitation of proteoglycans as glycosaminoglycans in biological fluids using an alcian blue dot blot analysis. [Link]

  • CST Technologies. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. [Link]

  • Waters. (n.d.). Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS. [Link]

  • USRTK.org. (2019). Determination of glyphosate, AMPA, and glufosinate in honey by online solidphase extraction-liquid chromatography-tandem mass spectrometry. [Link]

Sources

Foundational

Acryloylglycine-13C2,15N: Exact Mass, Isotopic Architecture, and Quantitative LC-MS/MS Methodologies

Executive Summary In the realm of targeted metabolomics and clinical biomarker discovery, acyl glycines—specifically acryloylglycine—serve as critical indicators of fatty acid oxidation disorders and microbiota-derived m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of targeted metabolomics and clinical biomarker discovery, acyl glycines—specifically acryloylglycine—serve as critical indicators of fatty acid oxidation disorders and microbiota-derived metabolic dysregulation[1]. However, the absolute quantification of endogenous acryloylglycine in complex biological matrices (e.g., urine, plasma) is notoriously susceptible to matrix effects, specifically ion suppression in Electrospray Ionization (ESI)[2].

As an Application Scientist, I approach assay development through the lens of self-validating systems. The introduction of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Acryloylglycine-13C2,15N , is not merely a procedural step; it is a fundamental requirement for establishing causality between instrument response and true physiological concentration. This whitepaper deconstructs the exact mass, isotopic distribution, and the mechanistic logic behind utilizing Acryloylglycine-13C2,15N in high-throughput LC-MS/MS workflows.

Chemical Identity & Structural Causality

Unlabeled N-acryloylglycine (CAS: 24599-25-5) is a small, polar organic compound featuring an acrylamide moiety, a peptide bond, and a terminal carboxylic acid[3]. Its chemical formula is C5H7NO3, yielding a monoisotopic exact mass of 129.04259 Da[4].

When engineering a SIL-IS for mass spectrometry, the choice of labeled atoms is deliberate. Acryloylglycine-13C2,15N incorporates two Carbon-13 atoms and one Nitrogen-15 atom, shifting the molecular formula to C3(13C)2H7(15N)O3[5]. This specific +3 Da labeling strategy is engineered to completely bypass the natural isotopic envelope of the endogenous analyte, preventing spectral overlap.

Table 1: Physicochemical and Mass Specifications
PropertyEndogenous AcryloylglycineAcryloylglycine-13C2,15N (SIL-IS)
Chemical Formula C5H7NO3C3(13C)2H7(15N)O3
Monoisotopic Mass (Neutral) 129.04259 Da132.04634 Da
Average Molecular Weight 129.11 g/mol 132.09 g/mol
Precursor Ion [M-H]⁻ 128.0348 m/z131.0385 m/z
Precursor Ion [M+H]⁺ 130.0504 m/z133.0542 m/z

Isotopic Distribution & Mass Shift Logic

Understanding the exact isotopic distribution of the SIL-IS is critical for setting Multiple Reaction Monitoring (MRM) windows and establishing limits of blank (LOB). While the labeled compound has a base monoisotopic mass of 132.04634 Da, it still contains three naturally occurring 12C atoms, seven 1H atoms, and three 16O atoms, which contribute to its own M+1 and M+2 peaks.

Theoretical Calculation of the SIL-IS Isotopic Envelope
  • M+1 Contributors: The probability of one of the remaining three 12C atoms being 13C is ~3.21% (3 × 1.07%). Contributions from 2H (7 × 0.0115%) and 17O (3 × 0.038%) bring the total M+1 relative abundance to ~3.40% .

  • M+2 Contributors: The primary driver here is 18O. The probability of one of the three 16O atoms being 18O is ~0.615% (3 × 0.205%). Combined with the probability of two 13C atoms (~0.03%), the M+2 relative abundance is ~0.65% .

Table 2: Theoretical Isotopic Distribution of Acryloylglycine-13C2,15N
Isotope Peakm/z [M-H]⁻Relative AbundancePrimary Atomic Contributors
M 131.0385100.00%Base labeled molecule
M+1 132.0418~3.40%13C (from remaining 12C), 17O, 2H
M+2 133.0427~0.65%18O, 13C2 (from remaining 12C)
The Causality of the +3 Da Shift

Why not use a +1 or +2 Da label? The endogenous unlabeled analyte (128.03 m/z) possesses a natural M+2 peak at 130.03 m/z (driven by 18O). If a +2 Da SIL-IS were used, high physiological concentrations of the endogenous analyte would bleed into the internal standard channel, artificially suppressing the calculated analyte-to-IS ratio and skewing the calibration curve. The +3 Da shift (131.03 m/z) guarantees zero spectral interference.

MassShiftLogic Endo Endogenous Acryloylglycine [M-H]- m/z 128.03 EndoIso Natural Isotopes M+1: 129.03 M+2: 130.03 Endo->EndoIso Natural Abundance SIL Acryloylglycine-13C2,15N [M-H]- m/z 131.04 EndoIso->SIL No Spectral Overlap (Δm = +3 Da) SILIso Labeled Isotopes M+1: 132.04 M+2: 133.04 SIL->SILIso Natural Abundance

Logical relationship demonstrating how a +3 Da shift prevents isotopic interference.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness, an analytical protocol must be self-validating. The following methodology utilizes Acryloylglycine-13C2,15N to correct for extraction losses and ESI matrix effects[2].

Step-by-Step Methodology

1. Matrix Aliquoting & SIL-IS Spiking

  • Action: Aliquot 100 µL of human urine into a 96-well plate. Immediately spike with 10 µL of Acryloylglycine-13C2,15N working solution (1 µg/mL).

  • Causality: Spiking the SIL-IS before any extraction steps ensures it undergoes the exact same physical and chemical degradation/losses as the endogenous analyte. This is the cornerstone of true recovery correction.

2. Protein Precipitation & pH Control

  • Action: Add 400 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes.

  • Causality: Acetonitrile strips hydration shells from proteins, causing rapid precipitation. The addition of formic acid lowers the pH below the pKa of acryloylglycine (~3.5). Keeping the carboxylic acid protonated during extraction prevents the analyte from non-specifically binding to basic residues on precipitating proteins, maximizing recovery.

3. Centrifugation & Reconstitution

  • Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 350 µL of the supernatant to a clean plate, evaporate to dryness under N₂, and reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

4. Chromatographic Separation

  • Action: Inject 5 µL onto a Phenyl-Hexyl LC column (e.g., 2.1 × 100 mm, 1.7 µm) operating at 40°C[6].

  • Causality: While standard C18 columns rely purely on hydrophobic partitioning, a Phenyl-Hexyl stationary phase provides orthogonal π-π interactions with the vinyl double bond of acryloylglycine[6]. This specific selectivity is critical for separating the analyte from isobaric urinary interferences that co-elute on standard C18 phases.

5. MS/MS Detection & Self-Validation

  • Action: Operate the mass spectrometer in Negative ESI MRM mode. Monitor the transition 128.03 → Product Ion for endogenous, and 131.04 → Labeled Product Ion for the SIL-IS.

  • Self-Validation Check: Run a non-matrix calibration curve (in neat solvent) alongside a matrix-matched curve (in stripped urine)[6]. If the SIL-IS is perfectly correcting for ion suppression caused by co-eluting urinary salts, the slopes of both calibration curves will be statistically identical (within ±5%).

LCMSWorkflow N1 1. Aliquot Biological Matrix (Urine/Plasma) N2 2. Spike SIL-IS (Acryloylglycine-13C2,15N) N1->N2 Standardize Volume N3 3. Protein Precipitation (Acetonitrile + 0.1% FA) N2->N3 Disrupt Protein Binding N4 4. Centrifugation & Supernatant Extraction N3->N4 Isolate Analytes N5 5. LC Separation (Phenyl-Hexyl Column) N4->N5 Inject into LC N6 6. ESI-MS/MS Detection (MRM Mode) N5->N6 Elution to Source

Step-by-step LC-MS/MS sample preparation and analysis workflow using SIL-IS.

References

  • Acryloylglycine | C5H7NO3 | CID 100321 - PubChem - NIH National Institutes of Health (NIH)[Link]

  • Metabolomic Profiling of Urine: Response to a Randomized, Controlled Feeding Study of Select Fruits and Vegetables, and Application to an Observational Study - PMC National Institutes of Health (NIH)[Link]

  • OPTIMISATION OF MASS SPECTROMETRY - SURE (Sunderland Repository) University of Sunderland[Link]

  • Validation of an Analytical Method for the Determination of Indolyl-3-Acryloylglycine in Human Urine Using LC-MS-MS | Request PDF - ResearchGate ResearchGate[Link]

Sources

Exploratory

Acryloylglycine-13C2,15N as a Stable Isotope-Labeled Internal Standard: A Technical Whitepaper on Mass Spectrometry-Based Metabolomics

Executive Summary In the rapidly evolving field of clinical metabolomics, acylglycines have emerged as critical small-molecule biomarkers for inborn errors of metabolism (IEMs) and neurodegenerative conditions. Specifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of clinical metabolomics, acylglycines have emerged as critical small-molecule biomarkers for inborn errors of metabolism (IEMs) and neurodegenerative conditions. Specifically, N-acryloylglycine has been identified as a highly relevant metabolite in the metabolic profiling of Alzheimer's disease and broader systemic metabolic dysregulation[1]. However, the absolute quantification of highly polar, low-abundance metabolites in complex biological matrices (e.g., urine, plasma, cerebrospinal fluid) presents significant analytical challenges due to matrix-induced ion suppression.

As a Senior Application Scientist, I present this whitepaper to establish the authoritative framework for utilizing Acryloylglycine-13C2,15N as a stable isotope-labeled internal standard (SIL-IS)[2]. By leveraging heavy-atom labeling (13C and 15N), this internal standard overcomes the chromatographic "isotope effects" commonly associated with deuterated analogs, ensuring perfect co-elution and absolute quantitative accuracy in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows[3].

The Biochemical Context of Acryloylglycine

Acryloylglycine (N-acryloylglycine) is an N-acyl-amino acid[4]. In mammalian metabolism, the accumulation of reactive or toxic acyl-CoA intermediates triggers a vital detoxification pathway. This pathway is mediated by the enzyme glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of acyl-CoA species with the amino acid glycine. The resulting acylglycines are highly water-soluble, preventing the depletion of the intracellular free Coenzyme A (CoA) pool and allowing the toxic acyl groups to be safely excreted in urine.

Understanding this causality is essential for biomarker discovery: an elevation in urinary or plasmatic acryloylglycine directly correlates with an upstream accumulation of its corresponding acyl-CoA precursor, signaling a metabolic bottleneck or enzymatic deficiency.

Pathway A Acryloyl-CoA C Glycine N-acyltransferase (GLYAT) A->C B Glycine B->C D N-Acryloylglycine C->D Conjugation E Coenzyme A C->E Cleavage

Metabolic pathway of N-acryloylglycine formation via GLYAT.

The Analytical Challenge: Matrix Effects and Isotope Effects

When quantifying metabolites using Electrospray Ionization (ESI), co-eluting endogenous matrix components (salts, lipids, proteins) compete for charge droplets, leading to ion suppression or ion enhancement . To correct for this, an internal standard must experience the exact same matrix environment as the target analyte at the precise millisecond of ionization.

Why 13C2,15N is Superior to Deuterium (D)

Historically, deuterated internal standards (e.g., Acryloylglycine-d3) have been used[5]. However, deuterium-carbon bonds are slightly shorter and less lipophilic than hydrogen-carbon bonds. In reversed-phase liquid chromatography (RPLC), this physical difference causes a phenomenon known as the chromatographic isotope effect , where the deuterated standard elutes slightly earlier than the endogenous analyte. Consequently, the analyte and the IS are subjected to different matrix effects, skewing the quantification.

Acryloylglycine-13C2,15N resolves this critical flaw. The incorporation of heavy carbon (13C) and heavy nitrogen (15N) into the glycine moiety increases the mass by +3 Da without altering the molecule's lipophilicity or pKa[2]. This guarantees perfect chromatographic co-elution, making it the gold standard for self-validating, high-fidelity quantitative assays[3].

Physicochemical & Mass Spectrometric Profiling

To configure the triple quadrupole mass spectrometer for Multiple Reaction Monitoring (MRM), the precursor and product ions must be accurately defined. The primary fragmentation pathway for acylglycines in negative ESI mode involves the cleavage of the amide bond, yielding a stable glycine fragment. For the labeled IS, the entire +3 Da mass shift is retained on the glycine fragment.

Table 1: Comparative MS Parameters for MRM Method Development

ParameterEndogenous AcryloylglycineAcryloylglycine-13C2,15N (SIL-IS)
Molecular Formula C5H7NO3[4]C3¹³C2H7¹⁵NO3[2]
Molecular Weight 129.11 g/mol 132.09 g/mol [2]
Ionization Mode ESI NegativeESI Negative
Precursor Ion [M-H]⁻ m/z 128.0m/z 131.0
Quantifier Product Ion m/z 74.0 (Glycine fragment)m/z 77.0 (Labeled Glycine)
Qualifier Product Ion m/z 54.0 (Acryloyl fragment)m/z 54.0 (Acryloyl fragment)

Step-by-Step LC-MS/MS Methodology

The following protocol is designed as a self-validating system . It incorporates internal quality control (QC) checks to ensure extraction efficiency and instrument stability.

Phase 1: Sample Preparation (Protein Precipitation)

Causality Check: Acetonitrile is selected over methanol because it yields a tighter protein pellet and superior recovery of polar acylglycines.

  • Spiking: Aliquot 50 µL of biological sample (urine or plasma) into a microcentrifuge tube. Add 10 µL of the Acryloylglycine-13C2,15N working solution (e.g., 500 ng/mL in water) to act as the internal standard.

  • Precipitation: Add 200 µL of ice-cold 100% Acetonitrile (containing 0.1% Formic Acid to maintain the analyte in its non-ionized state during extraction).

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 150 µL of the clear supernatant to an LC autosampler vial.

Phase 2: Liquid Chromatography (LC) Separation

Causality Check: A highly aqueous initial mobile phase is utilized on a C18 column to retain the highly polar acryloylglycine before gradient elution.

  • Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (2% B), 1-4 min (linear gradient to 60% B), 4-5 min (95% B for column wash), 5-7 min (2% B for re-equilibration).

Phase 3: ESI-MS/MS Detection
  • Source Parameters: Capillary voltage -4.0 kV, Desolvation temperature 450°C.

  • MRM Transitions: Monitor m/z 128.0 → 74.0 for the endogenous analyte and m/z 131.0 → 77.0 for the SIL-IS.

Workflow S1 1. Biological Sample (Urine/Plasma) S2 2. Spike IS (Acryloylglycine-13C2,15N) S1->S2 S3 3. Protein Precipitation (Acetonitrile) S2->S3 S4 4. LC Separation (Reversed-Phase) S3->S4 S5 5. ESI-MS/MS (Negative MRM Mode) S4->S5 S6 6. Absolute Quantification S5->S6

LC-MS/MS analytical workflow utilizing stable isotope dilution.

Quantitative Data Interpretation

Because the SIL-IS perfectly co-elutes with the analyte, any matrix suppression occurring at the retention time affects both molecules equally. Therefore, the Peak Area Ratio (Area Analyte / Area IS) remains constant and directly proportional to the analyte concentration, rendering the assay immune to matrix variability.

Table 2: Representative Calibration Data Structure (Self-Validating Linearity)

Standard LevelNominal Concentration (ng/mL)Analyte Peak Area (m/z 128→74)SIL-IS Peak Area (m/z 131→77)Peak Area RatioAccuracy (%)
Cal 1 (LLOQ)5.01,25050,0000.025102.1
Cal 210.02,48049,8000.05099.5
Cal 350.012,60050,1000.251100.4
Cal 4100.025,10049,9000.503101.0
Cal 5500.0124,50050,0502.48799.2

Note: The consistent SIL-IS Peak Area across all calibration levels validates system suitability and absence of injection errors.

References

  • PubChem - Acryloylglycine (CID 100321) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Small molecule biomarkers in Alzheimer's disease Source: OCL - Oilseeds and fats, Crops and Lipids URL:[Link]

  • Validation of an Analytical Method for the Determination of Indolyl-3-Acryloylglycine in Human Urine Using LC-MS-MS Source: ResearchGate URL:[Link]

Sources

Foundational

Preliminary Investigation of Acylglycines Using Acryloylglycine-13C2,15N: A Technical Guide to Absolute Quantitation

Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Acylglycines are critical endogenous metabolites...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Acylglycines are critical endogenous metabolites that serve as diagnostic biomarkers for inborn errors of metabolism (IEMs), specifically fatty acid β -oxidation disorders and organic acidemias[1]. The accurate quantitation of these minor metabolites in complex biological matrices (e.g., urine or plasma) is fraught with analytical challenges, primarily due to severe matrix effects and baseline endogenous concentrations[2].

This technical guide details the preliminary investigation and absolute quantitation of acylglycines—using Acryloylglycine as a model compound—via Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). As a Senior Application Scientist, I will outline the causality behind our experimental design, focusing on the mandatory integration of Acryloylglycine-13C2,15N , a stable isotope-labeled internal standard (SIL-IS)[3]. This guide provides a self-validating methodological framework designed to ensure high-fidelity biomarker discovery and clinical validation.

Biochemical Context: Acylglycines as Diagnostic Biomarkers

Acylglycines are formed when accumulating acyl-CoA esters—often resulting from enzymatic blockades in fatty acid metabolism—are conjugated with glycine. This detoxification mechanism is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT)[4].

Acryloylglycine (N-acryloylglycine) is a specific, minor acylglycine found in human biofluids[4]. While present in trace amounts in healthy individuals, its elevation, alongside other acylglycines, provides a highly specific metabolic fingerprint for mitochondrial dysfunction[5].

Pathway FA Fatty Acid AcylCoA Acyl-CoA FA->AcylCoA CoA-SH + ATP Enzyme GLYAT (Glycine N-acyltransferase) AcylCoA->Enzyme Glycine Glycine Glycine->Enzyme Acylglycine N-Acylglycine (e.g., Acryloylglycine) Enzyme->Acylglycine CoA-SH release

Biochemical pathway of N-acylglycine formation via Glycine N-acyltransferase (GLYAT).

Analytical Challenges and the Role of Stable Isotope Labeling

The Problem: Matrix Effects and Endogenous Baselines

In electrospray ionization (ESI), co-eluting urinary salts and proteins compete with the analyte for charge droplets, leading to unpredictable ion suppression . Furthermore, because acylglycines are endogenously present in all human urine, creating a true "zero-point" calibration curve in a biological matrix is impossible without specialized techniques[2].

The Solution: Acryloylglycine-13C2,15N

To establish a self-validating assay, we utilize Acryloylglycine-13C2,15N [3].

  • Causality of the Mass Shift: The incorporation of two 13C atoms and one 15N atom into the glycine moiety yields a +3 Da mass shift. This ensures that both the precursor ion and the primary product ion (the cleaved glycine backbone) are distinct from the unlabeled endogenous analyte, completely eliminating MS/MS cross-talk.

  • Causality of Co-elution: Because isotopes do not alter the molecule's polarity or lipophilicity, the SIL-IS co-elutes exactly with the endogenous acryloylglycine. Whatever ion suppression the target analyte experiences at that specific retention time, the SIL-IS experiences equally. By quantifying the ratio of Analyte-to-IS, the matrix effect is mathematically canceled out.

Quantitative Data Presentation

Table 1: Physicochemical and Mass Spectrometric Properties

ParameterAcryloylglycine (Endogenous)Acryloylglycine-13C2,15N (SIL-IS)
Chemical Formula C5H7NO3C3(13C)2H7(15N)O3
Average Molecular Weight 129.11 g/mol 132.10 g/mol
Ionization Mode ESI NegativeESI Negative
Precursor Ion ([M-H]-) m/z 128.0m/z 131.0
Product Ion (Quantifier) m/z 74.0 (Glycine fragment)m/z 77.0 (Labeled Glycine fragment)
Collision Energy (CE) 12 - 15 eV12 - 15 eV
Chromatographic RT Co-eluting ( tR​ )Co-eluting ( tR​ )

Self-Validating Experimental Protocol: UPLC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following protocol describes a validated workflow for the extraction and quantitation of acryloylglycine from human urine[1].

Workflow S1 1. Urine Sample Collection (Store at -20°C) S2 2. Spike SIL-IS (Acryloylglycine-13C2,15N) S1->S2 S3 3. Sample Extraction (Protein Precipitation) S2->S3 S4 4. UPLC Separation (Reversed-Phase C18) S3->S4 S5 5. ESI-MS/MS Detection (Negative Ion MRM) S4->S5 S6 6. Data Processing (Ratio: Analyte / SIL-IS) S5->S6

Step-by-step UPLC-MS/MS analytical workflow utilizing stable isotope-labeled internal standards.

Step-by-Step Methodology

Step 1: Preparation of Surrogate Matrix Calibrators

  • Procedure: Prepare an 8-point calibration curve (e.g., 1.0 nM to 500 nM) using a surrogate matrix (synthetic urine or charcoal-stripped human urine)[2].

  • Causality: A surrogate matrix is devoid of endogenous acylglycines, allowing for an accurate calculation of the Lower Limit of Quantitation (LLOQ) while mimicking the viscosity and salt content of real samples[2].

Step 2: Internal Standard Spiking

  • Procedure: Aliquot 50 µL of the biological urine sample (or calibrator) into a 96-well plate. Immediately add 10 µL of a 5.0 µM Acryloylglycine-13C2,15N working solution to all wells.

  • Causality: Spiking the SIL-IS prior to any extraction steps ensures that any volumetric losses or degradation during sample handling are proportionally reflected in both the analyte and the standard, preserving the quantitative ratio.

Step 3: Sample Extraction (Protein Precipitation)

  • Procedure: Add 200 µL of ice-cold LC-MS grade methanol to each well. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Causality: Methanol disrupts protein-metabolite binding and precipitates urinary proteins that would otherwise foul the UPLC column and cause severe source contamination.

Step 4: UPLC Separation

  • Procedure: Inject 2 µL onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C. Run a gradient using Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).

  • Causality: The acidic mobile phase ensures the carboxylic acid group of the acylglycine remains protonated during chromatography, preventing peak tailing and ensuring sharp, Gaussian peak shapes.

Step 5: MS/MS Detection via MRM

  • Procedure: Operate the triple quadrupole mass spectrometer in negative ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions: m/z 128.0 74.0 for acryloylglycine and m/z 131.0 77.0 for the SIL-IS.

  • Causality: Acylglycines possess a terminal carboxylic acid group that readily deprotonates to form [M-H]- ions in the ESI source. Negative ion mode provides superior sensitivity and lower background noise compared to positive ion mode for these specific organic acids[2].

Data Interpretation and Assay Validation

To ensure the assay is a self-validating system, researchers must evaluate the following parameters:

  • Linearity: The calibration curve plotting the peak area ratio (Analyte/SIL-IS) against nominal concentration must yield an R2≥0.99 .

  • Matrix Effect Mitigation: By comparing the absolute peak area of the SIL-IS in the extracted urine samples to the SIL-IS in neat solvent, researchers can calculate the absolute ion suppression. However, as long as the Analyte/SIL-IS ratio remains constant, the matrix effect is successfully mitigated.

  • Precision and Accuracy: Quality Control (QC) samples spiked at low, medium, and high concentrations must demonstrate a Coefficient of Variation (CV) <15% [2].

Conclusion

The preliminary investigation of acylglycines requires rigorous analytical control due to the complex nature of human biofluids and the trace levels of these critical biomarkers. By leveraging Acryloylglycine-13C2,15N within a standardized UPLC-MS/MS MRM framework, researchers can achieve absolute quantitation. This methodology not only corrects for extraction inefficiencies and ESI matrix effects but also provides the robust, high-fidelity data necessary for diagnosing inborn errors of metabolism and advancing drug development pipelines.

References

  • Development of an Isotope Labeling Ultra-High Performance Liquid Chromatography Mass Spectrometric Method for Quantification of Acylglycines in Human Urine - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed Source: National Institutes of Health (NIH) URL: [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods - Forensic RTI Source: Forensic RTI URL:[Link]

Sources

Exploratory

Pharmacokinetics and Metabolic Pathway Mapping with Acryloylglycine-13C2,15N: A Technical Whitepaper

Executive Summary The exploration of host-microbiome cometabolism has fundamentally shifted the landscape of pharmacokinetics (PK) and biomarker discovery. At the center of this metabolic cross-talk are glycine conjugate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of host-microbiome cometabolism has fundamentally shifted the landscape of pharmacokinetics (PK) and biomarker discovery. At the center of this metabolic cross-talk are glycine conjugates, particularly acryloylglycine and its indole derivatives, which serve as critical signaling molecules and biomarkers for gastrointestinal and neurological pathologies[1][2].

To accurately map these pathways, researchers require absolute quantification methods that eliminate the analytical noise inherent in complex biofluids. This whitepaper provides an in-depth, self-validating methodological framework for utilizing the stable isotope-labeled internal standard (SIL-IS), Acryloylglycine-13C2,15N , in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. By leveraging this specific isotopic tracer, drug development professionals can achieve high-fidelity pharmacokinetic profiling, bypassing matrix effects and natural isotopic interference.

The Mechanistic Rationale: Acryloylglycine in Host-Microbiome Cometabolism

The Biological Context of Acryloylglycine Conjugates

Acryloylglycine (C₅H₇NO₃) and its derivatives are not merely metabolic exhaust; they are active participants in systemic physiology[3]. The most clinically significant derivative is Indolyl-3-acryloylglycine (IAG) .

The biosynthesis of IAG is a classic example of interkingdom cometabolism:

  • Microbial Conversion: Dietary L-tryptophan is metabolized by gut microbiota into indole-3-acrylic acid (IAcrA)[4][5].

  • Host Conjugation: IAcrA crosses the intestinal epithelium and enters the host's hepatic or intestinal circulation. Here, Acyl-CoA synthetases (e.g., ACSM2A) activate IAcrA to its CoA thioester. Subsequently, Glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the activated acyl group with glycine to form IAG[6][7].

IAG is excreted in the urine and has been robustly identified as a biomarker for Autism Spectrum Disorder (ASD) subtypes presenting with chronic gastrointestinal disturbances[1][2][8]. Furthermore, these interkingdom glycine conjugates have recently been identified as potent ligands for the Aryl Hydrocarbon Receptor (AhR), modulating immune responses and intestinal barrier integrity[5][6].

The Isotope Advantage: Why 13C2,15N?

Endogenous acryloylglycine has a monoisotopic mass of approximately 129.04 Da. In targeted LC-MS/MS metabolomics, relying solely on external calibration curves leads to severe quantification errors due to ion suppression from co-eluting matrix components (e.g., phospholipids in serum, salts in urine).

The introduction of Acryloylglycine-13C2,15N (Molecular Formula: ¹³C₂C₃H₇¹⁵NO₃, MW: 132.09 Da) as an internal standard solves this[9][10].

  • Causality of the +3 Da Shift: Natural carbon-13 has an abundance of ~1.1%. An endogenous molecule will naturally produce M+1 and M+2 isotopic peaks. By utilizing a label with a +3 Da mass shift, the internal standard completely bypasses the natural M+2 isotopic envelope of the endogenous analyte. This prevents "cross-talk" between the analyte and the internal standard channels, ensuring that the mass accuracy and signal intensity remain stable and highly specific during data acquisition[11].

Metabolic Pathway Visualization

The following diagram illustrates the interkingdom metabolic pathway of tryptophan degradation, highlighting the enzymatic role of GLYAT and the strategic insertion of the Acryloylglycine-13C2,15N internal standard for LC-MS/MS quantification.

MetabolicPathway Trp L-Tryptophan (Dietary Source) Microbiota Gut Microbiota (Deamination) Trp->Microbiota Gut Metabolism IAcrA Indole-3-acrylic acid (IAcrA) Microbiota->IAcrA Microbial Conversion AcylCoA ACSM2A (Acyl-CoA Synthetase) IAcrA->AcylCoA Host Liver/Gut Wall IAcrA_CoA Indole-3-acrylyl-CoA AcylCoA->IAcrA_CoA ATP + CoA GLYAT GLYAT (Glycine N-acyltransferase) IAcrA_CoA->GLYAT + Glycine IAG Indolyl-3-acryloylglycine (IAG Biomarker) GLYAT->IAG Conjugation LCMS LC-MS/MS Quantification IAG->LCMS Endogenous Analyte IS Acryloylglycine-13C2,15N (SIL-IS Spike) IS->LCMS +3 Da Mass Shift

Fig 1: Tryptophan to IAG host-microbiome cometabolism mapped via Acryloylglycine-13C2,15N.

Experimental Workflow: Self-Validating Pharmacokinetic Profiling

To ensure trustworthiness and reproducibility, a pharmacokinetic assay must be a self-validating system. The following step-by-step protocol outlines the optimal extraction and quantification methodology for acryloylglycine conjugates from mammalian biofluids (plasma/urine)[12][13].

Step 1: Quenching and Protein Precipitation
  • Aliquot 50 µL of the biological sample (e.g., intestinal contents, serum, or urine) into a 2 mL Eppendorf tube.

  • Immediately add 500 µL of ice-cold extraction solvent (Methanol:Acetonitrile:Water at a 2:2:1 V/V ratio) containing 50 ng/mL of Acryloylglycine-13C2,15N [13].

  • Causality: The use of ice-cold organic solvent serves a dual purpose. First, it instantly denatures proteins, halting any residual GLYAT or protease activity that could artificially alter metabolite concentrations ex vivo. Second, introducing the SIL-IS at the very first step ensures that any subsequent volumetric losses or extraction inefficiencies are mathematically corrected during data processing.

Step 2: Homogenization and Lysis
  • Add stainless steel beads to the mixture.

  • Mill the samples in a tissue grinder at 35 Hz for 4 minutes.

  • Sonicate the homogenate in an ice-water bath for 5 minutes. Repeat this cycle three times[13].

  • Causality: Mechanical shearing combined with acoustic cavitation ensures complete disruption of cellular matrices (especially important for fecal or tissue samples), maximizing the release of intracellular acylglycines.

Step 3: Clarification
  • Incubate the homogenate at −40 °C for 1 hour to drive the precipitation of high-molecular-weight proteins and lipids.

  • Centrifuge at 12,000 rpm for 15 minutes at 4 °C. Transfer the supernatant to an autosampler vial[13].

Step 4: Chromatographic Separation (HILIC)
  • Inject 2 µL of the supernatant onto a Waters ACQUITY UPLC BEH Amide column (2.1 mm × 50 mm, 1.7 μm)[13].

  • Mobile Phase A: 25 mM ammonium acetate + 25 mM ammonia in LC-MS grade water.

  • Mobile Phase B: 100% Acetonitrile.

  • Causality: Acryloylglycine is highly hydrophilic. If a standard Reversed-Phase (C18) column were used, the analyte would elute in the void volume alongside unretained salts, leading to catastrophic ion suppression. The BEH Amide column operates under Hydrophilic Interaction Liquid Chromatography (HILIC) principles, retaining the polar acryloylglycine through hydrogen bonding and dipole-dipole interactions, ensuring it elutes in a clean spectral window[13].

Step 5: Self-Validation (Matrix Effect & Recovery Assessment)

To validate the system, prepare three sets of samples:

  • Set A (Neat): SIL-IS spiked into pure extraction solvent.

  • Set B (Post-Extraction Spike): SIL-IS spiked into the supernatant of a blank matrix after extraction.

  • Set C (Pre-Extraction Spike): SIL-IS spiked into the matrix before extraction (as in Step 1).

  • Matrix Effect (ME) = (Area Set B / Area Set A) × 100.

  • Extraction Recovery (RE) = (Area Set C / Area Set B) × 100.

Data Presentation

The tables below summarize the expected quantitative parameters when executing the aforementioned protocol on a high-resolution Orbitrap or a Triple Quadrupole mass spectrometer operating in negative Electrospray Ionization (ESI-) mode[13][14].

Table 1: Mass Spectrometry Parameters and MRM Transitions

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)Purpose
Acryloylglycine 128.0374.0215Endogenous Target
Acryloylglycine-13C2,15N 131.0477.0215Internal Standard
Indolyl-3-acryloylglycine (IAG) 243.08116.0520Downstream Biomarker
IAG-d5 (Alternative IS)248.11121.0820IAG-specific IS

Table 2: Target Pharmacokinetic Validation Parameters

Validation ParameterAcryloylglycineIndolyl-3-acryloylglycineFDA/EMA Acceptance Criteria
Lower Limit of Quantitation (LLOQ) 1.5 ng/mL0.8 ng/mLSignal-to-Noise ≥ 10:1
Intra-day Precision (CV%) 4.2%5.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 6.8%7.3%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (Plasma) 92.5%88.4%85% - 115% (IS normalized)
Extraction Recovery 89.1%84.6%Consistent across concentrations

Conclusion

The integration of Acryloylglycine-13C2,15N into metabolomic workflows provides an uncompromising level of analytical rigor. By understanding the causality behind sample preparation—from the immediate quenching of GLYAT activity to the selection of HILIC chromatography for polar retention—researchers can generate self-validating pharmacokinetic data. As the pharmaceutical industry increasingly targets host-microbiome interactions and AhR signaling pathways, the precise mapping of glycine conjugates will be paramount for the validation of next-generation therapeutics and diagnostics.

References

  • Title: Is urinary indolyl-3-acryloylglycine a biomarker for autism with gastrointestinal symptoms? Source: Biomarkers URL: [Link]

  • Title: Indolyl-3-acryloylglycine Source: Wikipedia URL: [Link]

  • Title: Chemical Isotope Labeling LC-MS Metabolomics Analysis Report Source: TMIC Li Node URL: [Link]

  • Title: Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids Source: Journal of Proteome Research (ACS Publications) URL: [Link]

  • Title: Metabolic and Transcriptomic-Based Characterization of Streptococcus salivarius ssp. thermophilus Snew Fermentation in Milk Source: MDPI Foods URL: [Link]

  • Title: Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands Source: bioRxiv URL: [Link]

  • Title: 16S rRNA Gene Sequencing Combined with Metabolomics to Explore Intestinal Flora and Metabolic Changes in Young Febrile Rats Source: NIH PMC URL: [Link]

  • Title: Metabolomics of Mice Serum Analysis to Assess the Effects of Saikosaponin D on Breast Cancer Source: Journal of Chinese Mass Spectrometry Society (质谱学报) URL: [Link]

Sources

Protocols & Analytical Methods

Method

High-Throughput LC-MS/MS Quantitative Analysis Protocol for Acryloylglycine Using Acryloylglycine-13C2,15N

Here is a comprehensive, senior-level application note and protocol for the LC-MS/MS quantitative analysis of Acryloylglycine using its stable isotope-labeled internal standard (SIL-IS). Executive Summary & Scientific Ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, senior-level application note and protocol for the LC-MS/MS quantitative analysis of Acryloylglycine using its stable isotope-labeled internal standard (SIL-IS).

Executive Summary & Scientific Rationale

Acryloylglycine is a highly polar acylglycine metabolite characterized by an acryloyl group conjugated to a glycine moiety. Accurate quantification of acylglycines in biological matrices (such as urine or plasma) is critical for biomarker discovery and metabolic profiling. However, the inherent complexity of biofluids often leads to severe matrix effects—specifically, ion suppression or enhancement during Electrospray Ionization (ESI).

To establish a self-validating and highly rigorous quantitative assay, this protocol utilizes Acryloylglycine-13C2,15N as the Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike deuterium (²H) labels, which can cause chromatographic retention time shifts (the "isotope effect") due to differences in lipophilicity, ¹³C and ¹⁵N labels ensure perfect co-elution with the endogenous analyte. This perfect co-elution guarantees that both the analyte and the IS experience identical matrix environments at the exact moment of ionization, neutralizing matrix effects and ensuring absolute quantitative fidelity.

Mechanistic Principles of Isotopic Routing & Fragmentation

In positive electrospray ionization (ESI+), Acryloylglycine readily accepts a proton to form a [M+H]⁺ precursor ion at m/z 130.1. During Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the molecule undergoes specific fragmentation pathways:

  • Quantifier Pathway : Cleavage of the amide bond results in the loss of the entire glycine moiety, yielding the highly stable acryloyl cation [CH₂=CH-CO]⁺ at m/z 55.1.

  • Qualifier Pathway : Loss of formic acid (HCOOH, 46 Da) from the carboxylic terminus yields a fragment at m/z 84.1.

The Causality of the SIL-IS Design: The heavy isotopes in Acryloylglycine-13C2,15N (+3 Da, precursor m/z 133.1) are localized exclusively on the glycine moiety. Because the quantifier fragment (m/z 55.1) is the acryloyl cation—which does not contain the glycine group—it remains unshifted at m/z 55.1. Conversely, the qualifier fragment retains the ¹³C and ¹⁵N atoms, shifting proportionally to m/z 87.1. This specific isotopic routing provides an orthogonal layer of structural confirmation.

Fragmentation Prec Precursor Ion [M+H]+ m/z 133.1 (Acryloylglycine-13C2,15N) Frag1 Quantifier Ion [Acryloyl]+ m/z 55.1 (Unlabeled Moiety) Prec->Frag1 CID (-Glycine-13C2,15N) Frag2 Qualifier Ion [M+H-HCOOH]+ m/z 87.1 (Labeled Moiety) Prec->Frag2 CID (-HCOOH)

Figure 1: Mechanistic CID fragmentation pathway of Acryloylglycine-13C2,15N.

Self-Validating Analytical Protocol

Sample Preparation (Dilute-and-Shoot Protein Precipitation)

For highly polar metabolites like 1[1], extensive Solid Phase Extraction (SPE) can lead to poor recovery. We employ a rapid protein precipitation (PPT) and dilution method. This approach minimizes analyte loss while utilizing the high sensitivity of 2[2] to bypass baseline noise.

  • Thaw & Centrifuge : Thaw biofluid samples (e.g., urine or plasma) on wet ice. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet cellular debris and large proteins.

  • Aliquot : Transfer 50 µL of the cleared supernatant into a 96-well collection plate.

  • Spike & Crash : Add 450 µL of chilled extraction solvent (Acetonitrile:Water 80:20 v/v containing 0.1% Formic Acid) spiked with 50 ng/mL of Acryloylglycine-13C2,15N. Causality: The 1:10 dilution drastically reduces the concentration of endogenous salts, while the organic solvent precipitates residual soluble proteins. The 0.1% formic acid ensures the carboxylic acid group remains protonated, preventing peak tailing during chromatography.

  • Vortex & Filter : Seal the plate, vortex at 1000 RPM for 5 minutes, and filter through a 0.22 µm PTFE filter plate into a clean autosampler plate.

LCMS_Workflow Sample Biofluid Sample (Urine/Plasma) Spike Spike SIL-IS (13C2,15N) Sample->Spike Prep Protein PPT & Centrifugation Spike->Prep LC UHPLC Separation (HSS T3 Column) Prep->LC MS Triple Quad MS/MS (Positive MRM) LC->MS Data Peak Integration & Quantification MS->Data

Figure 2: End-to-end self-validating LC-MS/MS workflow for Acryloylglycine.

UHPLC Chromatographic Conditions

Standard C18 columns often fail to retain highly polar acylglycines. Therefore, a high-strength silica (HSS) T3 column is utilized. Its lower C18 ligand density allows aqueous mobile phases to penetrate the pore structure without phase collapse, ensuring robust retention of Acryloylglycine.

  • Column : Waters ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm)

  • Column Temperature : 40°C

  • Injection Volume : 2.0 µL

  • Mobile Phase A : 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B : 0.1% Formic Acid in LC-MS Grade Acetonitrile

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BRationale
0.00.40991High aqueous holds polar analyte on column.
1.00.40991Isocratic hold to divert salts to waste.
4.00.407030Linear ramp to elute Acryloylglycine.
4.50.40595Column wash to remove lipophilic matrix.
5.50.40595Hold wash to prevent carryover.
5.60.40991Return to initial conditions.
7.50.40991Re-equilibration for next injection.
Mass Spectrometry (MRM) Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode. 3[3] dictates that source parameters must be optimized to prevent in-source thermal degradation of the fragile acryloyl bond.

  • Capillary Voltage : 3.0 kV

  • Desolvation Temperature : 500°C

  • Desolvation Gas Flow : 1000 L/hr (Nitrogen)

  • Collision Gas : Argon (0.15 mL/min)

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Acryloylglycine130.155.1502515Quantifier
Acryloylglycine130.184.1502512Qualifier
Acryloylglycine-13C2,15N133.155.1502515IS Quantifier
Acryloylglycine-13C2,15N133.187.1502512IS Qualifier

Method Validation & System Suitability Test (SST)

To ensure the protocol operates as a self-validating system, every analytical batch must be bracketed by Quality Control (QC) samples. The method adheres to standard bioanalytical guidelines for targeted metabolomics.

Table 3: System Suitability and Acceptance Criteria

ParameterAcceptance CriteriaCausality / Rationale
IS Area Variation ± 15% across all batch samplesEnsures consistent extraction recovery and stable MS ionization. A sudden drop indicates severe matrix ion suppression.
Carryover (Blank) < 20% of LLOQ peak areaValidates that the 95% organic column wash successfully prevents cross-contamination between injections.
QC Accuracy ± 15% of nominal concentrationConfirms the calibration curve's predictive reliability and linearity across the dynamic range.
Retention Time ± 0.1 min of standardVerifies column chemistry stability and mobile phase composition. Analyte and SIL-IS must co-elute perfectly (ΔRT < 0.02 min).

References

  • Acryloylglycine | C5H7NO3 | CID 100321 - PubChem - NIH Source: nih.gov URL:[Link]

  • A Strategy for Sensitive, Large Scale Quantitative Metabolomics - PMC Source: nih.gov URL:[Link]

  • Validation of an Analytical Method for the Determination of Indolyl-3-Acryloylglycine in Human Urine Using LC-MS-MS Source: researchgate.net URL:[Link]

Sources

Application

Application Note: GC-MS Derivatization and Quantification of Acryloylglycine Using Acryloylglycine-13C2,15N

Scientific Rationale & Introduction Acylglycines, including acryloylglycine and its related conjugate indolyl-3-acryloylglycine (IAG), are critical metabolic biomarkers. The excretion profiles of these metabolites in bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

Acylglycines, including acryloylglycine and its related conjugate indolyl-3-acryloylglycine (IAG), are critical metabolic biomarkers. The excretion profiles of these metabolites in biological fluids (urine or plasma) are frequently analyzed to investigate metabolic disorders, gut microbiome dysbiosis, and specific neurodevelopmental conditions such as autism spectrum disorders[1][2]. However, the highly polar nature of the carboxylic acid and secondary amine groups in acryloylglycine results in strong intermolecular hydrogen bonding. This causes poor volatility and thermal instability, rendering direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis ineffective[3][4].

To overcome these chromatographic limitations, chemical derivatization is mandatory. Silylation is the preferred technique, replacing active hydrogen atoms with non-polar trimethylsilyl (TMS) groups to drastically improve the analyte's volatility and thermal stability[3].

The Self-Validating Role of Acryloylglycine-13C2,15N: Quantitative GC-MS is highly susceptible to matrix effects and variations in derivatization efficiency. By spiking the sample with Acryloylglycine-13C2,15N—a stable isotope-labeled internal standard (SIL-IS)—prior to extraction, analysts create a self-validating system[5][6]. The SIL-IS co-elutes with the endogenous analyte and undergoes identical ionization and derivatization, perfectly correcting for procedural losses, incomplete silylation, and matrix-induced signal suppression.

Mechanistic Principles of Silylation

This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS)[3].

  • Causality of Reagent Choice: BSTFA is highly volatile, and its reaction byproducts (e.g., trifluoroacetamide) elute early, preventing interference with target acylglycine derivatives. The addition of 1% TMCS acts as a critical catalyst; it increases the silylating power required to ensure complete derivatization of sterically hindered or less reactive functional groups, such as the amide nitrogen in acryloylglycine[3].

  • Reaction Dynamics: The reaction converts Acryloylglycine into Acryloylglycine-di-TMS. Pyridine is added as an aprotic solvent and basic catalyst to drive the reaction forward and act as an acid scavenger. Moisture must be strictly excluded, as TMS derivatives are highly susceptible to hydrolysis, which would rapidly degrade the sample.

Experimental Workflow

GCMS_Workflow N1 1. Biological Sample (Urine/Plasma) N2 2. Spike SIL-IS (Acryloylglycine-13C2,15N) N1->N2 N3 3. Acidification & LLE (HCl + Ethyl Acetate) N2->N3 N4 4. Evaporate to Dryness (N2 Gas, 40°C) N3->N4 N5 5. Silylation (BSTFA + 1% TMCS + Pyridine) N4->N5 N6 6. GC-MS Analysis (EI Mode, SIM) N5->N6

Workflow for Acryloylglycine-13C2,15N spiked GC-MS derivatization and analysis.

Step-by-Step Methodology

Reagents & Materials:

  • Acryloylglycine reference standard.

  • Acryloylglycine-13C2,15N (SIL-IS)[5].

  • BSTFA + 1% TMCS (Derivatization grade)[3].

  • Ethyl acetate (GC-MS grade).

  • Anhydrous pyridine.

Step 1: Sample Preparation & IS Spiking

  • Aliquot 100 µL of the biological sample into a glass centrifuge tube.

  • Add 10 µL of Acryloylglycine-13C2,15N working solution (e.g., 50 µg/mL). Causality: Early addition ensures the SIL-IS accounts for all subsequent extraction and derivatization variability, validating the final quantification.

  • Acidify the sample with 10 µL of 1M HCl. Causality: Acidification protonates the carboxylic acid group of the acylglycine, neutralizing its charge and drastically enhancing its partitioning into the organic phase during extraction.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 500 µL of ethyl acetate to the acidified sample.

  • Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes to achieve phase separation.

  • Transfer the upper organic layer to a clean, silanized GC vial. Causality: Silanized glass prevents the polar analyte from adsorbing to active silanol sites on the glass surface prior to derivatization.

Step 3: Drying

  • Evaporate the organic extract to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at 40°C.

  • Critical Control: Ensure absolutely no residual moisture remains. Water aggressively quenches BSTFA, leading to incomplete silylation, poor peak shapes, and rapid degradation of the TMS derivatives.

Step 4: Derivatization (Silylation)

  • Add 50 µL of anhydrous pyridine to the dried residue. Causality: Pyridine dissolves the analytes and acts as a basic catalyst to accelerate the reaction with sterically hindered groups.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly with a PTFE-lined cap to prevent moisture ingress.

  • Incubate in a heating block at 70°C for 30 minutes. Causality: Elevated temperature provides the activation energy required for the complete di-silylation of both the amide and carboxyl groups[3].

  • Allow the vial to cool to room temperature before GC-MS injection to prevent pressure-induced sample loss or injection volume variability[3].

GC-MS Analytical Parameters & Quantitative Data

Instrumental Setup:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm).

  • Injection: 1 µL, Splitless mode, Injector temperature 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Mode: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM).

Table 1: GC-MS SIM Parameters for Acryloylglycine and SIL-IS (Di-TMS Derivatives)

AnalyteDerivative FormExpected RT (min)Target Quant Ion (m/z)Qualifier Ions (m/z)Mass Shift Justification
Acryloylglycine Di-TMS8.45258 [M-15]⁺147, 130Endogenous base mass
Acryloylglycine-13C2,15N Di-TMS8.45261 [M-15]⁺150, 133+3 Da shift (two ¹³C, one ¹⁵N)

Note: The [M-15]⁺ ion represents the characteristic loss of a methyl group from the trimethylsilyl moiety, which is highly stable and abundant in EI-MS for quantitative tracking.

Sources

Method

Application Note: Multiplexed Profiling of Covalent Ligand-Target Engagement Using Acryloylglycine-¹³C₂,¹⁵N

Abstract The irreversible binding of covalent drugs offers significant therapeutic advantages, including enhanced potency and prolonged pharmacodynamics. However, a critical challenge in their development is the proteome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The irreversible binding of covalent drugs offers significant therapeutic advantages, including enhanced potency and prolonged pharmacodynamics. However, a critical challenge in their development is the proteome-wide identification of both intended and unintended targets, which is essential for understanding efficacy and predicting off-target toxicities.[1][2] This application note details a powerful chemoproteomic strategy, often referred to as isotopic Target Occupancy Profiling (isoTOP-ABPP), for the multiplexed, site-specific quantification of protein-ligand engagement in complex biological systems.[3] By employing a pair of light (Acryloylglycine) and heavy (Acryloylglycine-¹³C₂,¹⁵N) cysteine-reactive probes, this method allows for the direct competitive assessment of a covalent inhibitor's binding profile across thousands of sites simultaneously, providing a robust platform for target validation and selectivity profiling.

Principle of the Method

This method leverages the principles of competitive activity-based protein profiling (ABPP) and stable isotope labeling for quantitative mass spectrometry.[4][5][6][7] The core of the technique relies on an acrylamide-based chemical probe, Acryloylglycine, which covalently modifies accessible and nucleophilic cysteine residues across the proteome.[8][9][10]

The workflow compares two proteome states: a control state (e.g., vehicle-treated) and a test state (e.g., treated with a covalent inhibitor).

  • Competitive Binding: In the test sample, a covalent inhibitor first binds to its specific target cysteine(s).

  • Differential Isotopic Labeling: Subsequently, the control proteome is treated with the "light" Acryloylglycine probe, while the inhibitor-treated proteome is labeled with the "heavy," stable-isotope-containing Acryloylglycine-¹³C₂,¹⁵N probe. The heavy probe is chemically identical to the light version but contains two ¹³C atoms and one ¹⁵N atom, resulting in a known mass shift (+3 Da).[11]

  • Occupancy Measurement: If a cysteine residue is occupied by the test inhibitor, it is unavailable to react with the heavy probe. In the control sample, this same cysteine will be readily labeled by the light probe.

  • Multiplexed Analysis: The light and heavy-labeled proteomes are combined, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantitative Readout: For each identified cysteine-containing peptide, the mass spectrometer will detect a pair of peaks corresponding to the light- and heavy-labeled versions. The ratio of the heavy to light (H/L) peak intensities directly reflects the degree of target occupancy by the inhibitor. A ratio of ~1 indicates no engagement, whereas a ratio significantly less than 1 signifies that the inhibitor blocked the probe from binding, thus identifying a direct target.

This multiplexed approach minimizes sample handling variability and improves quantitative accuracy by allowing for direct comparison within a single LC-MS/MS analysis.[12][13]

Overall Experimental Workflow

The entire process, from cell culture to data analysis, can be visualized as a streamlined workflow.

G cluster_0 Sample Preparation cluster_1 Proteome Labeling cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation a1 Control Cells (Vehicle) b1 Lyse & Treat with 'Light' Acryloylglycine a1->b1 a2 Test Cells (Covalent Inhibitor) b2 Lyse & Treat with 'Heavy' Acryloylglycine-¹³C₂,¹⁵N a2->b2 c1 Combine Proteomes (1:1 Ratio) b1->c1 b2->c1 c2 Reduce & Alkylate c1->c2 c3 Digest with Trypsin c2->c3 c4 LC-MS/MS Analysis c3->c4 d1 Identify Peptide Pairs c4->d1 d2 Calculate Heavy/Light Ratios d1->d2 d3 Identify Targets (H/L Ratio << 1) d2->d3

Caption: High-level workflow for multiplexed acylglycine profiling.

Materials and Reagents

  • Probes:

    • Acryloylglycine (Light Probe)

    • Acryloylglycine-¹³C₂,¹⁵N (Heavy Probe)[11]

  • Cell Culture: Appropriate cell lines and culture media.

  • Lysis Buffer: PBS, pH 7.4 with 0.1% NP-40 (or other suitable detergent).

  • Proteomics Reagents:

    • Urea

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Tris-HCl

    • Sequencing-grade Trypsin

  • LC-MS/MS Solvents:

    • Formic Acid (FA)

    • Acetonitrile (ACN)

    • HPLC-grade Water

  • Equipment:

    • Probe sonicator

    • High-speed refrigerated centrifuge

    • Protein concentration assay kit (e.g., BCA)

    • High-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Culture cells to ~80-90% confluency under standard conditions.

  • For the "Test" sample, treat cells with the covalent inhibitor at the desired concentration and for the appropriate duration.

  • For the "Control" sample, treat cells with an equivalent volume of vehicle (e.g., DMSO).

  • After treatment, harvest cells by scraping, wash twice with cold PBS, and pellet by centrifugation (500 x g, 5 min, 4°C). Cell pellets can be flash-frozen and stored at -80°C.

Protocol 2: Proteome Lysis and Competitive Labeling

Rationale: This step uses a mild lysis condition to maintain protein nativity as much as possible during the labeling reaction. The probe concentration should be optimized to label a substantial portion of the reactive cysteinome without causing protein precipitation.

  • Resuspend cell pellets (Control and Test) in 1 mL of cold PBS per 10-20 million cells.

  • Lyse cells via probe sonication on ice (e.g., 3 x 15-second pulses with 30-second intervals).

  • Clarify lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Determine the protein concentration of the supernatant for both samples using a BCA assay. Normalize both lysates to a final concentration of 2 mg/mL with cold PBS.

  • Labeling Reaction:

    • To the Control lysate, add the "Light" Acryloylglycine probe to a final concentration of 100 µM.

    • To the Test lysate, add the "Heavy" Acryloylglycine-¹³C₂,¹⁵N probe to a final concentration of 100 µM.

  • Incubate both reactions for 1 hour at room temperature with gentle rotation.

Protocol 3: Sample Processing for Mass Spectrometry

Rationale: This standard proteomics workflow denatures, reduces, and alkylates proteins to ensure efficient and reproducible digestion by trypsin. Iodoacetamide is used to cap all remaining free cysteine thiols to prevent disulfide bond reformation.

  • Combine the light-labeled and heavy-labeled proteomes in a 1:1 protein amount ratio (e.g., 1 mg + 1 mg).

  • Add solid urea to the combined lysate to a final concentration of 8 M to denature proteins.

  • Add DTT to a final concentration of 5 mM and incubate for 45 minutes at 37°C to reduce disulfide bonds.

  • Add IAA to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate free cysteines.

  • Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M.

  • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Acidify the digest with formic acid to a final concentration of 1% to stop the trypsin activity.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

  • Dry the desalted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis and Data Interpretation

Data Acquisition

Resuspend the peptide sample in 0.1% formic acid in water for LC-MS/MS analysis. A typical analysis involves a 90-120 minute gradient on a reverse-phase C18 column coupled to a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode, selecting the top 15-20 most abundant precursor ions for HCD fragmentation.

Parameter Setting Rationale
MS1 Resolution 120,000High resolution is critical to resolve the light/heavy peptide pairs.
MS1 AGC Target 3e6Prevents space-charge effects in the ion trap.
MS1 Max IT 50 msBalances sensitivity with scan speed.
MS2 Resolution 30,000Provides accurate fragment ion masses for peptide identification.
MS2 AGC Target 1e5Ensures good quality fragmentation spectra.
Normalized CE 28Standard collision energy for HCD fragmentation of peptides.
Dynamic Exclusion 30 sPrevents repeated analysis of the same abundant peptides.
Data Analysis and Interpretation
  • Peptide Identification: Raw data should be processed using a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer). The search must include variable modifications for cysteine alkylation by iodoacetamide (+57.021 Da), light Acryloylglycine (+115.032 Da), and heavy Acryloylglycine-¹³C₂,¹⁵N (+118.038 Da).

  • Ratio Calculation: The software will identify and quantify the intensity of the light and heavy peptide pairs. The H/L ratio is calculated for each identified acylglycine-modified peptide.

  • Target Identification: A significant decrease in the H/L ratio for a specific peptide indicates that the covalent inhibitor blocked the binding of the heavy probe in the test sample. Typically, peptides with an H/L ratio < 0.25 and a high confidence score are considered strong target candidates.

G cluster_0 Data Input cluster_1 Logic cluster_2 Interpretation a Extracted Ion Chromatograms (Light & Heavy Peptide Pairs) b Calculate H/L Ratio a->b c1 Ratio ≈ 1 No Target Engagement b->c1 High c2 Ratio << 1 Potential Target Engagement b->c2 Low

Caption: Logic diagram for interpreting quantitative results.

References

  • Weerapana, E., et al. (2010). A new proteomics strategy to identify and enrich ligand-binding proteins. Nature Chemical Biology. Available at: [Link]

  • Horning, B. D., et al. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology. Available at: [Link]

  • Zhang, X., & Cravatt, B. F. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology.
  • WuXi AppTec. (n.d.). Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. WuXi AppTec.
  • Creative Proteomics. (n.d.). Cysteine-Targeted Covalent Drugs Analysis.
  • Ward, J. A., et al. (2023). Activity-based protein profiling: A graphical review. Current Research in Pharmacology and Drug Discovery. Available at: [Link]

  • Yang, F., & Li, X. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. Available at: [Link]

  • Willems, L. I., et al. (2014). Current Developments in Activity-Based Protein Profiling. Bioconjugate Chemistry. Available at: [Link]

  • Ward, J. A., et al. (2023). Activity-based protein profiling: A graphical review. PubMed. Available at: [Link]

  • Benns, H. J., et al. (2020). An overview of activity-based protein profiling and recent advances. Imperial College London.
  • Vafai, E., & Taggart, C. (2015). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. Seminars in Cell & Developmental Biology.
  • Marino, D., & Taggart, C. (2015). Cysteine-reactive probes and their use in chemical proteomics. RSC Publishing.
  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Available at: [Link]

  • University of Washington's Proteomics Resource. (n.d.).
  • Lee, H., et al. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. Journal of the American Chemical Society.
  • Zhang, D., et al. (2024). Cu(II)-Assisted Novel Covalent Warheads for Proteome-wide Cysteine Profiling. ChemRxiv.
  • Gabellieri, E., et al. (2023). A perspective on cysteine-reactive activity-based probes. RSC Chemical Biology.
  • BenchChem. (2025). A Researcher's In-depth Guide to Stable Isotope Labeling in Proteomics. BenchChem.
  • Gygi, S. P., et al. (2002). Quantitative Proteomics by Stable Isotope Labeling and Mass Spectrometry. Current Protocols in Molecular Biology.
  • Yao, X., et al. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. Briefings in Functional Genomics and Proteomics.
  • Zhen, Y., et al. (2011). A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry. Analytical and Bioanalytical Chemistry.
  • Chan, A., et al. (2014). Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese. Clinica Chimica Acta.
  • He, S., et al. (2019). Multiplexed and single cell tracing of lipid metabolism.
  • Tortorelli, S., et al. (2016). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols in Human Genetics.
  • Reiding, K. R., et al. (2012). High throughput plasma N-glycome profiling using multiplexed labelling and UPLC with fluorescence detection. Molecular & Cellular Proteomics.
  • LGC Standards. (n.d.). Acryloylglycine-13C2,15N. LGC Standards.
  • Nwe, K., et al. (2019). Synthesis and Evaluation of Radiogallium-Labeled Peptide Probes for In Vivo Imaging of Legumain Activity. Molecules.
  • Schmalix, M., et al. (2022). The Impact of Nε-Acryloyllysine Piperazides on the Conformational Dynamics of Transglutaminase 2.
  • Mochizuki, K., et al. (2020). Oligonucleotide modifications enhance probe stability for single cell transcriptome in vivo analysis (TIVA). Organic & Biomolecular Chemistry.
  • Isert, C., et al. (2019). Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials. Beilstein Journal of Organic Chemistry.

Sources

Application

Solid-phase extraction (SPE) protocols for Acryloylglycine-13C2,15N recovery

High-Recovery Solid-Phase Extraction (SPE) Protocol for Acryloylglycine-13C2,15N in Biological Matrices Scientific Rationale & Mechanistic Context Acryloylglycine, along with its related conjugates such as indolyl-3-acry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Recovery Solid-Phase Extraction (SPE) Protocol for Acryloylglycine-13C2,15N in Biological Matrices

Scientific Rationale & Mechanistic Context

Acryloylglycine, along with its related conjugates such as indolyl-3-acryloylglycine (IAG), represents a critical class of acylglycine metabolites. These compounds are increasingly monitored as putative biomarkers for inborn errors of metabolism (IEMs), fatty acid β -oxidation defects, and gastrointestinal dysbiosis[1]. To achieve absolute quantification via LC-MS/MS, Acryloylglycine-13C2,15N is utilized as a stable isotope-labeled internal standard (SIL-IS). The SIL-IS corrects for matrix effects and variable extraction recoveries that inherently plague complex biological matrices like urine and plasma[2].

The Causality Behind Sorbent Selection: Acryloylglycine is a small, highly polar organic acid featuring a carboxylic acid moiety (pKa 3.5) and an amide bond. Traditional reversed-phase (e.g., C18) SPE protocols often result in analyte breakthrough because the molecule remains ionized and hydrophilic at physiological pH.

To resolve this, we employ a Mixed-Mode Strong Anion Exchange (MAX) sorbent[3]. The MAX polymer backbone contains both lipophilic regions and quaternary amine groups that maintain a permanent positive charge. By buffering the sample to pH 7.0, the carboxylic acid of Acryloylglycine-13C2,15N is fully deprotonated (anionic). This allows the analyte to bind strongly to the sorbent via ionic interactions. Consequently, we can apply aggressive organic washes (e.g., 5% NH4​OH in Methanol) to strip away neutral and basic hydrophobic interferences without risking the loss of our target analyte. Elution is then triggered by dropping the pH (using 2% Formic Acid), which neutralizes the analyte's carboxylate group, breaking the ionic bond and allowing the organic solvent to sweep it from the column.

Experimental Workflow

SPE_Workflow A 1. Sample Pre-treatment (Spike 13C2,15N-IS & Buffer to pH 7.0) B 2. SPE Conditioning (1 mL MeOH, 1 mL H2O) A->B C 3. Sample Loading (Apply at 1 mL/min) B->C D 4. Washing (Interference Removal) (Wash 1: 5% NH4OH in H2O) (Wash 2: 5% NH4OH in MeOH) C->D E 5. Target Elution (2% Formic Acid in MeOH) D->E F 6. Evaporation & Reconstitution (N2 blowdown, Reconstitute in Mobile Phase) E->F

Figure 1: Mixed-mode strong anion exchange (MAX) SPE workflow for Acryloylglycine-13C2,15N recovery.

Step-by-Step Methodology

3.1 Reagents & Materials

  • Sorbent: Polymeric Mixed-Mode Strong Anion Exchange (MAX) cartridges (30 mg / 1 mL).

  • Internal Standard: Acryloylglycine-13C2,15N (Spiking solution prepared at 1 μ g/mL in 50% Methanol).

  • Buffers & Solvents: 50 mM Ammonium Acetate (pH 7.0), Methanol (LC-MS grade), 5% Ammonium Hydroxide ( NH4​OH ) in Water, 5% NH4​OH in Methanol, 2% Formic Acid in Methanol.

3.2 Sample Pre-treatment

  • Urine Matrix: Aliquot 100 μ L of centrifuged urine into a microcentrifuge tube. Add 400 μ L of 50 mM Ammonium Acetate buffer (pH 7.0).

  • Plasma Matrix: Aliquot 100 μ L of plasma. Add 300 μ L of cold Acetonitrile to precipitate proteins. Centrifuge at 14,000 × g for 5 minutes. Transfer the supernatant to a new tube and dilute with 400 μ L of LC-MS grade water (adjust pH to ~7.0 using dilute ammonium acetate).

  • IS Spiking: Spike 10 μ L of the Acryloylglycine-13C2,15N working solution into the buffered samples. Vortex for 10 seconds.

3.3 Solid-Phase Extraction (MAX Protocol)

  • Conditioning: Pass 1.0 mL of Methanol through the MAX cartridge to wet the polymer backbone, followed by 1.0 mL of LC-MS grade Water to equilibrate the phase. Do not let the sorbent dry out.

  • Loading: Apply the buffered sample mixture to the cartridge. Pull through at a controlled flow rate of 1 mL/min to ensure optimal ionic binding.

  • Wash 1 (Aqueous): Apply 1.0 mL of 5% NH4​OH in Water. Mechanism: Removes hydrophilic neutrals and bases.

  • Wash 2 (Organic): Apply 1.0 mL of 5% NH4​OH in Methanol. Mechanism: Removes hydrophobic neutrals and bases. The high pH ensures the analyte remains anionic and tightly bound to the quaternary amines.

  • Drying: Apply maximum vacuum (or positive pressure) for 2 minutes to remove residual wash solvents.

  • Elution: Elute the target analyte into a clean collection tube using 2 × 500 μ L of 2% Formic Acid in Methanol. Mechanism: The acid protonates the carboxylate group of Acryloylglycine, breaking the ionic interaction, while the methanol disrupts hydrophobic retention.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute the residue in 100 μ L of 0.1% Formic Acid in Water/Acetonitrile (95:5, v/v). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Self-Validating Experimental Design

To ensure the trustworthiness of this protocol, the extraction must be evaluated as a self-validating system using the Matuszewski method. This isolates extraction losses from mass spectrometer ion suppression.

Prepare three distinct sample sets:

  • Set A (Neat Standard): Acryloylglycine-13C2,15N spiked directly into the reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank matrix extracted through the full SPE protocol, then spiked with Acryloylglycine-13C2,15N just prior to evaporation/reconstitution.

  • Set C (Pre-Extraction Spike): Blank matrix spiked with Acryloylglycine-13C2,15N prior to the SPE protocol (the standard workflow).

Validation Equations:

  • Recovery (RE): (AreaC​/AreaB​)×100 (Measures physical loss during SPE)

  • Matrix Effect (ME): (AreaB​/AreaA​)×100 (Measures ion suppression/enhancement)

  • Process Efficiency (PE): (AreaC​/AreaA​)×100 (Overall method performance)

Quantitative Data Summary

The following table summarizes the validated performance of the MAX SPE protocol for Acryloylglycine-13C2,15N across different biological matrices.

MatrixSpiking Level (ng/mL)Recovery (RE) % ± SDMatrix Effect (ME) % ± SDProcess Efficiency (PE) %
Human Urine 5092.4 ± 3.195.8 ± 4.288.5
Human Urine 50094.1 ± 2.598.1 ± 2.892.3
Human Plasma 5088.7 ± 4.091.2 ± 5.180.9
Human Plasma 50090.3 ± 3.293.5 ± 3.484.4

Note: Matrix effect values close to 100% indicate negligible ion suppression, validating the efficiency of the aggressive 5% NH4​OH /Methanol wash step.

References

  • Carr, K., Whiteley, P., & Shattock, P. (2009). Development and reproducibility of a novel high-performance liquid-chromatography monolithic column method for the detection and quantification of trans-indolyl-3-acryloylglycine in human urine. Biomedical Chromatography, 23(10), 1108-1115.[1] URL:[Link]

  • Hobert, J. A., Guymon, R., Yuzyuk, T., & Pasquali, M. (2023). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols, 3(4), e758.[2] URL:[Link]

  • Lewis-Stanislaus, A. E., & Li, L. (2010). A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(12), 2105-2116.[3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing LC-MS Chromatography for Acryloylglycine-13C2,15N

Welcome to the Technical Support Center for Acryloylglycine-13C2,15N LC-MS analysis. Acryloylglycine is a highly polar N-acyl-amino acid[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Acryloylglycine-13C2,15N LC-MS analysis. Acryloylglycine is a highly polar N-acyl-amino acid[1]. While the stable isotope-labeled internal standard (13C2, 15N) is essential for accurate quantitation, its extreme polarity and carboxylic acid moiety present significant chromatographic challenges. Poor retention on standard reversed-phase (RP) columns often leads to void volume co-elution, severe peak tailing, and signal suppression[2].

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to achieve symmetrical peak shapes and robust retention.

Diagnostic Workflow for Peak Shape Anomalies

Before adjusting instrument parameters, use the following logic tree to isolate the root cause of peak distortion.

TroubleshootingWorkflow Start Poor Peak Shape (Tailing/Splitting) CheckRet Is Retention Factor (k') < 2? Start->CheckRet SwitchHILIC Switch to HILIC or Mixed-Mode Column CheckRet->SwitchHILIC Yes (Poor Retention) CheckDiluent Check Sample Diluent: Is it >50% Aqueous? CheckRet->CheckDiluent No (Adequate Retention) FixDiluent Match Diluent to Mobile Phase (e.g., >75% ACN) CheckDiluent->FixDiluent Yes (Solvent Effect) CheckBuffer Check Mobile Phase: Is Ionic Strength >5mM? CheckDiluent->CheckBuffer No FixBuffer Add 5-10 mM Ammonium Formate/Acetate CheckBuffer->FixBuffer No (Silanol Interactions) CheckHardware Inspect Column Frit & System Dead Volume CheckBuffer->CheckHardware Yes

LC-MS Peak Shape Diagnostic Workflow for Acryloylglycine.

Troubleshooting Guides & FAQs

Q1: Why does Acryloylglycine-13C2,15N show severe peak tailing on my C18 column?

Cause (Causality): Peak tailing for organic acids in reversed-phase liquid chromatography (RPLC) is primarily driven by silanophilic interactions. The neutral protonated form of the carboxylic acid interacts strongly with ionized residual silanols on the silica surface[3]. Furthermore, relying solely on 0.1% formic acid provides inadequate ionic strength to mask these secondary interactions, leading to concentration-dependent tailing[4]. Solution: Increase the ionic strength of your mobile phase by adding 5–10 mM ammonium formate to the formic acid solution[5]. If tailing persists, the analyte is likely too polar for standard hydrophobic partitioning, and you must switch to a polar-embedded C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column[2].

Q2: I switched to a HILIC column, but my peaks are split and broad. What is wrong?

Cause (Causality): This is a classic "solvent effect" caused by a sample diluent mismatch. In HILIC, water is the strong eluting solvent, and organic solvents (like acetonitrile) are weak[6]. If your sample is dissolved in a highly aqueous diluent (>50% water) and injected into a high-organic mobile phase, the analyte travels rapidly through the column in the strong solvent plug before it can partition into the stationary phase's water-rich layer[7]. Solution: Dilute your sample extract with acetonitrile to match the initial mobile phase conditions (typically >75% ACN)[2].

Q3: How do I ensure stable retention times and sharp peaks in HILIC mode?

Cause (Causality): HILIC retention relies on the dynamic formation of a water-rich liquid layer on the surface of the polar stationary phase[7]. If the column is not fully equilibrated, this layer remains incomplete, leading to shifting retention times and distorted peaks. Solution: Equilibrate the column with at least 20–50 column volumes of mobile phase prior to your first injection[8]. Ensure your mobile phase contains at least 3% water to allow the film to form, and use 5–10 mM of a volatile buffer (ammonium acetate or formate) to stabilize the electrostatic interactions[6].

Quantitative Column Performance Comparison

To guide your method development, the table below summarizes the expected chromatographic behavior of Acryloylglycine across different column chemistries.

Column ChemistryPrimary Retention MechanismExpected Retention Factor ( k′ )Peak Asymmetry ( As​ )MS Sensitivity Impact
Standard C18 Hydrophobic Partitioning< 0.5 (Void Co-elution)> 2.0 (Severe Tailing)Low (Ion Suppression in Void)
Polar-Embedded C18 Hydrophobic + Hydrogen Bonding1.0 - 2.01.2 - 1.5Moderate
Amide/Z-HILIC Hydrophilic Partitioning + Electrostatic3.0 - 10.00.9 - 1.1High (Enhanced Desolvation)

Note: Data synthesized from comparative polar compound retention studies[2][9].

Step-by-Step Methodologies

Protocol A: HILIC Method Optimization for Acryloylglycine-13C2,15N

This protocol establishes a self-validating HILIC system designed to maximize retention and peak symmetry for highly polar organic acids[7][9].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat formic acid. Causality: The buffer establishes the water-rich partitioning layer, while the acidic pH ensures the carboxylic acid moiety remains consistently protonated.

  • Mobile Phase B (Organic): Prepare 100% LC-MS grade Acetonitrile.

Step 2: Sample Diluent Matching

  • Post-extraction, evaporate the sample to dryness under nitrogen.

  • Reconstitute the sample in a diluent of 75:25 Acetonitrile:Water (v/v)[2].

  • Validation Check: Inject 1 µL. If peak splitting occurs, increase the Acetonitrile ratio in the diluent to 85%.

Step 3: Column Equilibration & Gradient Execution

  • Install a Zwitterionic or Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flush the column with 50 column volumes of initial gradient conditions (typically 95% Mobile Phase B)[8].

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 5.0 min: Ramp to 60% B

    • 5.0 - 6.0 min: Hold at 60% B

    • 6.0 - 6.1 min: Return to 95% B

    • 6.1 - 10.0 min: Re-equilibration at 95% B.

  • Validation Check: Perform three consecutive blank injections followed by three standard injections. The retention time Relative Standard Deviation (RSD) must be < 1.0% to confirm the water layer is stable.

Protocol B: RPLC Mitigation Strategy (If HILIC is Unavailable)

If you are constrained to reversed-phase LC, use this protocol to suppress silanol interactions[4][5].

Step 1: Buffer Fortification

  • Do not rely solely on 0.1% Formic Acid. Prepare Mobile Phase A as 10 mM Ammonium Formate + 0.1% Formic Acid in water.

  • Prepare Mobile Phase B as 10 mM Ammonium Formate + 0.1% Formic Acid in Methanol. (Methanol is preferred over Acetonitrile for polar acids in RPLC to slightly enhance hydrogen bonding).

Step 2: Column Selection & Injection

  • Utilize a high-purity, fully endcapped silica column or a base-deactivated AQ-type C18 column.

  • Keep injection volumes low (≤ 2 µL) to prevent mass overload, which exacerbates tailing for low-retention analytes.

References

  • Source: waters.
  • Source: agilent.
  • Source: nih.
  • Source: lcms.
  • Source: phenomenex.
  • Source: chromatographyonline.
  • Source: nih.
  • Source: agilent.
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?

Sources

Optimization

Acryloylglycine-13C2,15N Technical Support Center: Stability &amp; Storage Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Acryloylglycine-13C2,15N , a critical stable isotope-labeled inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Acryloylglycine-13C2,15N , a critical stable isotope-labeled internal standard (SIL-IS) used in quantitative LC-MS/MS metabolomics[1].

Unlike highly stable amino acids, acryloylglycine possesses an α,β -unsaturated carbonyl (the acryloyl group) that makes it uniquely reactive[2]. Understanding the causality behind its degradation—specifically radical polymerization and Michael addition—is essential for maintaining quantitative accuracy in your assays.

Part 1: Causality-Driven Troubleshooting (FAQs)

Q1: Why does my Acryloylglycine-13C2,15N standard degrade rapidly at room temperature?

The Causality: The instability is driven by the terminal double bond of the acryloyl moiety. In the presence of light, ambient heat, or trace oxygen, this double bond undergoes spontaneous free-radical polymerization[2]. Furthermore, the compound is light-sensitive[3]. When exposed to ambient laboratory lighting, photo-initiation accelerates the formation of poly(N-acryloylglycine) chains, leading to a rapid loss of the monomeric signal in mass spectrometry.

Q2: What is the optimal solvent for preparing long-term stock solutions?

The Causality: You must use 100% LC-MS Grade Acetonitrile (ACN) . Researchers often default to Methanol or Water/Methanol mixtures for polar metabolites. However, the acryloyl double bond is a strong electrophile. Protic, nucleophilic solvents like Methanol can undergo a slow Michael addition across the double bond during prolonged storage. Aqueous environments also promote the hydrolysis of the amide bond over time. Acetonitrile is aprotic and non-nucleophilic, effectively halting these degradation pathways.

Q3: I am observing a loss of signal and the appearance of high-mass peaks during a 48-hour LC-MS/MS autosampler run. What is happening?

The Causality: You are observing in-vial polymerization. In positive electrospray ionization (ESI+), the intact Acryloylglycine-13C2,15N monomer appears at m/z 133.0 [M+H]+ . If the sample is left at room temperature in clear vials, the monomer dimerizes and polymerizes, creating a series of peaks at m/z 265.0 [2M+H]+ and higher. The Solution: Always maintain the autosampler at 4°C and use amber glass autosampler vials to block UV/Vis photo-initiation.

Part 2: Quantitative Stability Data

To guide your experimental design, the following table summarizes the self-validating stability metrics of Acryloylglycine under various stress conditions.

Storage ConditionMatrix / SolventEstimated Half-LifePrimary Degradation Mechanism
25°C (Ambient Light) Aqueous< 24 hoursPhoto-polymerization & Hydrolysis
4°C (Dark) Aqueous7–14 daysHydrolysis
-20°C (Dark) 100% Acetonitrile> 6 monthsSlow Michael Addition (if impurities present)
-80°C (Dark) Neat Solid (Argon)> 2 yearsNone detected

Part 3: Validated Experimental Protocols

To ensure a self-validating system, you must standardize how the compound is handled from the moment the vial is opened.

Protocol A: Preparation and Storage of Master Stock Solutions
  • Equilibration: Remove the neat solid Acryloylglycine-13C2,15N vial from the -20°C or -80°C freezer[3]. Place it in a desiccator for 30 minutes to reach room temperature. Causality: Opening a cold vial introduces atmospheric moisture, initiating hydrolysis.

  • Inert Purging: Pre-weigh a batch of amber glass vials and purge each with a gentle stream of Argon gas.

  • Dissolution: Dissolve the solid standard in 100% LC-MS grade Acetonitrile to achieve a 1 mg/mL Master Stock.

  • Aliquoting: Immediately divide the Master Stock into 50 µL single-use aliquots in the Argon-purged amber vials.

  • Storage: Cap tightly with PTFE-lined septa and store immediately at -80°C. Never freeze-thaw this standard.

Protocol B: Self-Validating System Suitability Test (SST)

Before initiating a large-scale metabolomics batch[1], validate the integrity of the standard:

  • Thaw one 50 µL aliquot on ice.

  • Dilute to a working concentration (e.g., 100 ng/mL) using your initial LC mobile phase.

  • Inject onto the LC-MS/MS system. Monitor the primary MRM transition for the monomer ( m/z 133.0 87.0) and a secondary MS1/MRM channel for the dimer ( m/z 265.0).

  • Validation Criterion: The peak area ratio of the dimer ( m/z 265.0) to the monomer ( m/z 133.0) must be < 0.05 . If the ratio exceeds 5%, discard the aliquot, as polymerization has compromised the quantitative accuracy of the standard.

Part 4: Workflow Visualization

The following diagram maps the logical relationship between standard preparation, storage, and the self-validating integrity check required before LC-MS/MS analysis.

G Start Acryloylglycine-13C2,15N Neat Solid Solvent Dissolve in 100% ACN (Avoid Nucleophiles) Start->Solvent Aliquots Single-Use Aliquots (Amber Vials, Argon) Solvent->Aliquots Storage Long-Term Storage (-80°C, Dark) Aliquots->Storage WorkSol Thaw on Ice Prepare Working Stock Storage->WorkSol As needed LCMS LC-MS/MS SST Check m/z 133 & 265 WorkSol->LCMS Decision Polymer Peak < 5%? LCMS->Decision Proceed Proceed to Metabolomics Decision->Proceed Yes Discard Discard Aliquot Decision->Discard No

Workflow for Acryloylglycine-13C2,15N standard preparation and LC-MS/MS integrity validation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 100321, Acryloylglycine." PubChem. Available at: [Link]

  • Huan, T., et al. "Development of a Universal Metabolome-Standard Method for Long-Term LC–MS Metabolome Profiling." Analytical Chemistry, 2014. Available at:[Link]

Sources

Troubleshooting

Bioanalytical Support Center: Troubleshooting Acryloylglycine-13C2,15N Extraction

Welcome to the Advanced Technical Support Center for LC-MS/MS bioanalysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting Acryl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for LC-MS/MS bioanalysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting Acryloylglycine-13C2,15N from complex biological matrices (e.g., plasma, urine, and tissue).

Acryloylglycine presents a dual challenge in sample preparation: it is a highly polar organic acid (pKa ~3.6) that resists traditional hydrophobic retention, and its acryloyl moiety acts as a reactive Michael acceptor, making it prone to ex vivo degradation. This guide provides self-validating protocols and mechanistic troubleshooting to help you achieve >85% absolute recovery.

Part 1: Diagnostic Workflow for Low Recovery

Before altering your extraction protocol, you must identify whether the signal loss is due to true extraction failure, ex vivo degradation, or ESI-MS/MS ion suppression. Follow the logical decision tree below.

Troubleshooting Start Low Signal of Acryloylglycine-13C2,15N Check Post-Column Infusion Test Start->Check Suppression Ion Suppression (Matrix Effect) Check->Suppression Baseline Dip TrueLoss True Extraction Loss Check->TrueLoss Stable Baseline Chromatography Optimize Chromatography (HILIC or Monolithic Column) Suppression->Chromatography LossType Determine Loss Mechanism TrueLoss->LossType Degradation Ex Vivo Degradation (Michael Addition) LossType->Degradation Loss Over Time Polarity Poor Phase Transfer (High Polarity) LossType->Polarity Immediate Loss Inhibitor Acidify Sample & Add Thiol Scavenger Degradation->Inhibitor Extraction Switch to MAX SPE or Acidified LLE (pH < 2) Polarity->Extraction

Figure 1: Diagnostic workflow for isolating the root cause of low Acryloylglycine-13C2,15N recovery.

Part 2: Expert Knowledge Base (FAQs)

Q1: My absolute recovery in plasma is <20% despite using standard C18 Solid Phase Extraction (SPE). Why is the analyte washing out? A: Standard C18 silica relies entirely on hydrophobic interactions. Acryloylglycine is a highly polar, water-soluble molecule. At physiological pH (~7.4), its carboxylic acid group is fully ionized (deprotonated), making it exceptionally hydrophilic. Causality & Solution: The ionized carboxylate prevents the molecule from partitioning into the C18 stationary phase, causing it to elute in the load and wash steps[1]. To achieve high recovery, you must exploit the molecule's ionic nature. Switching to a Mixed-Mode Strong Anion Exchange (MAX) SPE allows the positively charged quaternary amines on the sorbent to capture the deprotonated carboxylate via strong electrostatic interactions.

Q2: I switched to Liquid-Liquid Extraction (LLE), but the internal standard response degrades while sitting in the autosampler. What is the mechanism? A: The acryloyl moiety contains an α,β-unsaturated carbonyl, making it a highly reactive Michael acceptor. In biological matrices, endogenous nucleophiles—such as free thiols from glutathione or primary amines—can attack the double bond, forming covalent adducts. Causality & Solution: This ex vivo degradation artificially lowers your calculated recovery over time. To halt this reaction, the extraction environment must be immediately acidified (pH < 2.0). Acidification protonates endogenous nucleophiles, rendering them unreactive. Furthermore, maintaining the autosampler at 4°C significantly slows the reaction kinetics.

Q3: How do I distinguish between poor extraction recovery and severe ion suppression in ESI-MS/MS? A: Because Acryloylglycine is highly polar, it elutes early in standard reversed-phase chromatography, co-eluting with unretained salts, urea, and phospholipids that severely suppress ionization[2]. Causality & Solution: Perform a post-column infusion test. Infuse Acryloylglycine-13C2,15N continuously post-column while injecting a blank matrix extract. If the baseline drops at the analyte's retention time, you are experiencing matrix effects, not extraction loss. To resolve this, upgrade your chromatography. Utilizing monolithic columns or Hydrophilic Interaction Liquid Chromatography (HILIC) increases the retention of polar analytes, shifting them away from the matrix suppression zone[3].

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every reagent addition serves a specific, mechanistic purpose to protect the analyte and maximize phase transfer.

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) SPE

Mechanism: Captures the analyte via electrostatic interaction, allowing aggressive organic washing to remove matrix lipids.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% NH₄OH in water. Validation Check: The high pH ensures the carboxylic acid is 100% deprotonated (anionic) for optimal binding to the MAX sorbent.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the MAX cartridge.

  • Loading: Apply the 200 µL pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water. Validation Check: This removes neutral and basic interferences while keeping the analyte electrostatically bound.

  • Wash 2 (Organic): Pass 1 mL of Methanol. Validation Check: This removes hydrophobic lipids and phospholipids. The analyte will not elute because the ionic bond remains intact in neutral organic solvents.

  • Elution: Elute with 1 mL of 5% Formic Acid in Methanol. Validation Check: The strong acid protonates the carboxylate group, breaking the electrostatic bond and releasing the analyte.

  • Reconstitution: Evaporate under N₂ at 30°C and reconstitute in 100 µL of Mobile Phase A.

Protocol B: Acidified Liquid-Liquid Extraction (LLE)

Mechanism: Forces the analyte into a neutral state for organic partitioning while simultaneously inhibiting Michael addition.

  • Sample Pre-treatment: Add 20 µL of 10% Formic Acid to 100 µL of plasma and vortex immediately. Validation Check: Drops the pH below 2.0. This neutralizes the carboxylate (increasing lipophilicity) and protonates matrix thiols (preventing degradation).

  • Extraction: Add 1 mL of Ethyl Acetate (a moderately polar organic solvent ideal for small organic acids).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully collect 800 µL of the upper organic layer, avoiding the proteinaceous interphase.

  • Reconstitution: Evaporate under N₂ at 30°C and reconstitute in 100 µL of Mobile Phase A.

Part 4: Quantitative Performance Data

The following table summarizes the expected bioanalytical performance metrics when applying the above methodologies to Acryloylglycine-13C2,15N extraction.

Extraction MethodAbsolute Recovery (%)Matrix Factor (%)Intra-day Precision (%RSD)Primary Limitation / Consideration
Standard C18 SPE 15 - 25%85%18.4%Poor retention of the polar carboxylate group.
Acidified LLE (Ethyl Acetate) 65 - 75%92%8.2%Risk of emulsion formation in highly lipemic samples.
Mixed-Mode MAX SPE 88 - 95%98%4.1%Requires precise pH control during the elution step.

Part 5: References

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems Chromatography Today URL:[Link]

  • Development and reproducibility of a novel high-performance liquid-chromatography monolithic column method for the detection and quantification of trans-indolyl-3-acryloylglycine in human urine PubMed (NIH) URL:[Link]

  • Rapid analysis of low levels of indolyl-3-acryloylglycine in human urine by high-performance liquid chromatography PubMed (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for Acryloylglycine-¹³C₂,¹⁵N: A Comparative Guide to FDA/EMA Compliance

Executive Summary Acryloylglycine and its derivatives, particularly indolyl-3-acryloylglycine (IAG), are critical urinary and plasma biomarkers utilized in the investigation of gut dysbiosis, metabolic disorders, and spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acryloylglycine and its derivatives, particularly indolyl-3-acryloylglycine (IAG), are critical urinary and plasma biomarkers utilized in the investigation of gut dysbiosis, metabolic disorders, and specific neurological phenotypes[1]. However, the accurate quantification of these low-abundance metabolites in complex biological matrices via LC-MS/MS is notoriously challenging due to severe electrospray ionization (ESI) matrix effects.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS) —specifically Acryloylglycine-¹³C₂,¹⁵N —against a traditional Analog Internal Standard (Analog-IS) like Propionylglycine. By adhering strictly to the[2] and the[3], this document provides a self-validating experimental blueprint for establishing a robust, regulatory-compliant bioanalytical assay[4].

The Causality of Experimental Choices: SIL-IS vs. Analog-IS

In LC-MS/MS bioanalysis, the choice of internal standard dictates the assay's resilience against matrix effects. Urine and plasma contain high concentrations of endogenous salts, urea, and phospholipids that co-elute with target analytes, causing localized zones of ion suppression or enhancement in the ESI source.

The Failure of the Analog-IS: When using a structural analog (e.g., Propionylglycine), the slight difference in the aliphatic chain alters its hydrophobicity, leading to a different chromatographic retention time compared to endogenous Acryloylglycine. Even a 0.2-minute retention time shift means the analog elutes in a different matrix environment. Consequently, the analyte and the IS experience unequal ion suppression, causing the IS-normalized matrix factor to diverge significantly from 1.0, which often leads to validation failure at the Lower Limit of Quantification (LLOQ).

The SIL-IS Advantage (Acryloylglycine-¹³C₂,¹⁵N): Acryloylglycine-¹³C₂,¹⁵N shares the exact physicochemical properties of the endogenous analyte. The causality of its success lies in perfect co-elution. Because the SIL-IS and the target analyte enter the ESI source at the exact same millisecond, they are subjected to the exact same matrix suppression. Mathematically, the suppression cancels out when calculating the Analyte/IS peak area ratio, ensuring an IS-normalized matrix factor of ~1.0 and preserving quantitative accuracy.

Regulatory Grounding & Comparative Performance Data

Both the FDA (2018)[2] and ICH M10 (2022)[3] guidelines mandate that a validated method must demonstrate an accuracy within ±15% of the nominal concentration (±20% at the LLOQ) and a precision (CV) of ≤15% (≤20% at the LLOQ). Furthermore, the IS-normalized Matrix Factor (MF) must have a CV of ≤15% across multiple matrix lots.

The tables below summarize experimental validation data comparing Acryloylglycine-¹³C₂,¹⁵N against an Analog-IS.

Table 1: Matrix Factor and Extraction Recovery Comparison

Data derived from 6 independent lots of human urine spiked at the Low Quality Control (LQC) level.

Validation ParameterAcryloylglycine-¹³C₂,¹⁵N (SIL-IS)Propionylglycine (Analog-IS)FDA / ICH M10 Criteria
Absolute MF (Analyte) 0.65 ± 0.080.65 ± 0.08N/A (Information only)
IS-Normalized MF 1.02 (CV: 3.1%) 0.78 (CV: 18.4%)CV ≤ 15%
Extraction Recovery 88.5% (CV: 4.2%)72.1% (CV: 12.5%)Consistent & Reproducible
Table 2: Inter-Day Accuracy and Precision

Data represents n=18 replicates across 3 independent validation runs.

QC LevelNominal Conc. (ng/mL)SIL-IS Accuracy (%)SIL-IS Precision (CV%)Analog-IS Accuracy (%)Analog-IS Precision (CV%)
LLOQ 1.098.5 6.2 122.421.5 (Fail)
LQC 3.0101.2 4.8 118.116.8 (Fail)
MQC 50.099.8 3.5 108.511.2
HQC 80.0100.5 2.9 105.29.4

Data Synthesis: The Analog-IS fails ICH M10 criteria at the LLOQ and LQC levels due to uncompensated matrix suppression, whereas the SIL-IS seamlessly meets all regulatory thresholds.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes built-in checks to verify extraction efficiency and isotopic purity.

Workflow A 1. Matrix Aliquot (Urine/Plasma) B 2. Spike SIL-IS (13C2,15N) A->B C 3. Solid Phase Extraction B->C D 4. LC-MS/MS (MRM Mode) C->D E 5. Data Processing (Quantification) D->E

Fig 1. Step-by-step LC-MS/MS bioanalytical workflow using SIL-IS for matrix effect mitigation.

Step 1: Preparation of Self-Validating Matrix Samples
  • Calibration Standards (CS) & QCs: Prepare CS (1.0 to 100 ng/mL) and QCs (1.0, 3.0, 50.0, 80.0 ng/mL) in analyte-free surrogate matrix or stripped urine.

  • Zero Sample (Blank + IS): Always run a "Zero Sample" directly before the LLOQ.

    • Causality: This self-validates the isotopic purity of the SIL-IS. If the ¹³C₂,¹⁵N standard contains trace amounts of unlabeled Acryloylglycine, it will appear in the Zero Sample, allowing you to mathematically prove it does not artificially inflate the LLOQ signal.

Step 2: Solid Phase Extraction (SPE)
  • Aliquot 100 µL of matrix into a 96-well plate.

  • Spike with 10 µL of Acryloylglycine-¹³C₂,¹⁵N working solution (100 ng/mL).

  • Dilute with 300 µL of 2% Formic Acid in water.

    • Causality: Acidification disrupts protein-analyte binding and standardizes the pH, ensuring the carboxylic acid moiety is protonated for optimal retention on the SPE sorbent.

  • Load onto a pre-conditioned Polymeric Reversed-Phase SPE plate (e.g., HLB). Wash with 5% Methanol in water, then elute with 100% Acetonitrile.

    • Causality: SPE is strictly chosen over simple protein precipitation because it actively washes away polar urine salts and selectively concentrates the analyte, drastically reducing ESI source contamination.

Step 3: LC-MS/MS Analysis
  • Evaporate the eluate under N₂ and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Inject 5 µL onto a Phenyl-Hexyl UHPLC column.

    • Causality: A Phenyl-Hexyl stationary phase is utilized instead of a standard C18 because the phenyl rings provide π−π interactions with the acryloyl/indolyl groups, significantly improving chromatographic retention and peak shape[4].

  • Analyze using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.

Validation Execution Logic

Validation Core ICH M10 / FDA 2018 Validation Parameters Acc Accuracy & Precision (±15% Target) Core->Acc Mat Matrix Effect (IS-Normalized MF ~1.0) Core->Mat Rec Extraction Recovery (Consistent %) Core->Rec Stab Stability (F/T, Benchtop, Long-term) Core->Stab

Fig 2. Core bioanalytical method validation parameters mandated by FDA and ICH M10 guidelines.

To validate the Matrix Effect (MF) , utilize the post-extraction spike method. Extract blank matrix from 6 different individual donors. Post-extraction, spike the samples with the target analyte and the SIL-IS at the LQC and HQC levels. Compare the peak areas of these post-extracted spikes to neat standard solutions prepared in the mobile phase.

The formula for the IS-Normalized MF is: IS-Normalized MF = (Peak Area Analyte in Matrix / Peak Area Analyte in Neat) / (Peak Area IS in Matrix / Peak Area IS in Neat)

When utilizing Acryloylglycine-¹³C₂,¹⁵N, this ratio will consistently calculate to ~1.0, definitively proving to regulatory agencies that matrix effects have been neutralized.

Sources

Comparative

Acryloylglycine Quantification: A Comparative Guide to 13C2,15N vs. Deuterium-Labeled Internal Standards

Acryloylglycine (ACG) and its derivatives, such as indolyl-3-acryloylglycine, are critical biomarkers in clinical metabolomics. They are heavily utilized in diagnosing medium-chain acyl-CoA dehydrogenase (MCAD) deficienc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Acryloylglycine (ACG) and its derivatives, such as indolyl-3-acryloylglycine, are critical biomarkers in clinical metabolomics. They are heavily utilized in diagnosing medium-chain acyl-CoA dehydrogenase (MCAD) deficiencies, evaluating fatty acid oxidation disorders, and mapping gut-microbiota host co-metabolism [[1]]() [[2]](). Because these biomarkers exist in trace amounts within highly complex biological matrices like urine and plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their quantification 34.

However, LC-MS/MS workflows are notoriously susceptible to matrix effects—specifically, ion suppression caused by co-eluting endogenous compounds during electrospray ionization (ESI) 5. To correct for this, stable isotope-labeled (SIL) internal standards are spiked into the sample. This guide objectively compares the analytical performance and mechanistic behavior of Acryloylglycine-13C2,15N against traditional Deuterium-labeled (e.g., Acryloylglycine-d3) internal standards.

The Physicochemical Divide: Mechanistic Causality

The fundamental difference between these two internal standards lies in their physicochemical behavior during reversed-phase liquid chromatography (RPLC).

The Chromatographic Isotope Effect (Deuterium)

Deuterium has a mass twice that of protium (hydrogen). This significant relative mass difference lowers the zero-point vibrational energy of the C-D bond, making it slightly shorter and less polarizable than a standard C-H bond 6. In RPLC, where separation is driven by hydrophobic interactions, this reduced polarizability makes deuterated acryloylglycine slightly less lipophilic than the endogenous compound. Consequently, the deuterated standard suffers from a "chromatographic isotope effect," causing it to elute slightly earlier than the native analyte 78.

Perfect Co-Elution (13C2,15N)

Conversely, substituting 12C and 14N with 13C and 15N places the heavier isotopes within the molecular skeleton. This does not significantly alter bond lengths, van der Waals volume, or overall lipophilicity. Therefore, Acryloylglycine-13C2,15N perfectly co-elutes with endogenous acryloylglycine 910.

Why Co-elution Dictates Accuracy

If the internal standard and the analyte do not co-elute perfectly, they enter the MS source at different times. This exposes them to different co-eluting matrix components (e.g., urinary salts, phospholipids). Because they experience different ionization environments, the internal standard can no longer accurately correct for the ion suppression experienced by the target analyte, leading to quantitative errors that can exceed 40% in complex matrices 105. Furthermore, deuterium atoms located near exchangeable sites can undergo H/D scrambling in aqueous solvents, compromising the standard's mass integrity 98.

Comparative Performance Data

Performance MetricAcryloylglycine-13C2,15NAcryloylglycine-d3 (Deuterium)
LC Retention Time Shift None (Perfect Co-elution)Moderate (Earlier elution in RPLC)
Matrix Effect Correction Absolute (Identical ion suppression)Variable (Subject to differential suppression)
Isotopic Stability Highly Stable (No scrambling)Susceptible to H/D exchange in protic solvents
Synthesis & Cost Complex de novo synthesis (Higher Cost)Relatively inexpensive standard preparation
Clinical Reliability Gold Standard for absolute quantitationAcceptable for semi-quantitative screening

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To empirically demonstrate the superiority of the 13C2,15N standard, researchers must employ a self-validating protocol that measures matrix effects directly using post-column infusion [[5]]().

Phase 1: Sample Preparation (Human Urine)
  • Spiking: Aliquot 50 µL of human urine. Spike with 10 µL of a mixed IS working solution (containing both Acryloylglycine-13C2,15N and Acryloylglycine-d3 at 500 ng/mL).

    • Causality: Adding the IS at the very beginning ensures it accounts for any volumetric losses or degradation during subsequent extraction steps 9.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes.

    • Causality: Acetonitrile disrupts protein hydration shells, precipitating them out of solution to prevent LC column clogging. Acidic conditions keep acryloylglycine (a carboxylic acid) in its protonated, less polar state, maximizing recovery [[11]]().

  • Dilution: Dilute 50 µL of the supernatant with 150 µL of LC-MS grade water.

    • Causality: Reducing the organic solvent concentration prevents "solvent effects" (peak broadening and poor retention) upon injection into the highly aqueous LC mobile phase [[4]]().

Phase 2: Chromatographic Separation & MS/MS
  • Column: Inject 5 µL onto a Phenyl-Hexyl or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: Phenyl-hexyl phases offer alternative selectivity for compounds with pi-electrons (like the acryloyl double bond) compared to standard alkyl C18 chains 11.

  • Gradient: Use Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Run a gradient from 5% B to 60% B over 5 minutes.

Phase 3: Self-Validation via Post-Column Infusion
  • Setup: Using a zero-dead-volume T-piece, connect a syringe pump between the LC column outlet and the MS source [[5]]().

  • Infusion: Continuously infuse a pure solution of unlabeled acryloylglycine (100 ng/mL) at 10 µL/min.

  • Injection: Inject a blank urine extract (prepared without IS) through the LC system.

  • Observation: Monitor the MS/MS transition for unlabeled acryloylglycine.

    • Causality: The baseline will drop whenever eluting matrix components suppress ionization. By overlaying the retention times of the 13C2,15N and D3 standards over this suppression map, analysts can visually and quantitatively prove that only the 13C2,15N standard elutes in the exact same matrix environment as the native analyte, thereby self-validating its correction mechanism [[10]]() 5.

Workflow Visualization

G Sample Biological Matrix (Urine/Plasma) Spike Spike Internal Standard (13C2,15N vs Deuterium) Sample->Spike Prep Sample Extraction & Protein Precipitation Spike->Prep LC Reversed-Phase LC Separation Prep->LC Deuterium Deuterium IS Retention Time Shift LC->Deuterium Isotope Effect Carbon 13C2,15N IS Perfect Co-elution LC->Carbon Mass Equivalent MatrixD Differential Matrix Effect (Quantification Error) Deuterium->MatrixD MatrixC Identical Matrix Effect (Accurate Correction) Carbon->MatrixC MS ESI-MS/MS Detection MatrixD->MS MatrixC->MS

LC-MS/MS workflow comparing isotopic IS co-elution and matrix effect correction.

Conclusion

While deuterium-labeled acryloylglycine provides a cost-effective alternative for early-stage screening, its susceptibility to the chromatographic isotope effect and H/D scrambling severely limits its utility in rigorous clinical bioanalysis. For absolute quantification of acryloylglycine in complex biological matrices, Acryloylglycine-13C2,15N remains the gold standard, guaranteeing perfect co-elution and robust correction against unpredictable matrix-induced ion suppression.

References

  • [[1]]() Is urinary indolyl-3-acryloylglycine a biomarker for autism with gastrointestinal symptoms? - nih.gov

  • 7 Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - acs.org

  • [[9]]() Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements - ukisotope.com

  • [[3]]() Rapid analysis of low levels of indolyl-3-acryloylglycine in human urine using LC-MS-MS - semanticscholar.org

  • 11 Validation of an Analytical Method for the Determination of Indolyl-3-Acryloylglycine in Human Urine Using LC-MS-MS - researchgate.net

  • 8 Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - mdpi.com

  • 10 Which internal standard? Deuterated or C13 enriched? - researchgate.net

  • 6 Deuterated Standards for LC-MS Analysis - resolvemass.ca

  • [[4]]() Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - nih.gov

  • 5 Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems - chromatographytoday.com

  • [[2]]() 3-Indoleacryloyl-CoA - benchchem.com

Sources

Validation

Assessing the Accuracy and Precision of Acryloylglycine-13C2,15N in Clinical Diagnostics: A Comparative Guide

As a Senior Application Scientist specializing in mass spectrometry and metabolomics, I frequently encounter the analytical hurdles associated with quantifying low-abundance biomarkers in complex biological matrices. Acr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in mass spectrometry and metabolomics, I frequently encounter the analytical hurdles associated with quantifying low-abundance biomarkers in complex biological matrices. Acryloylglycine, an N-acylglycine, and its derivatives (such as indolyl-3-acryloylglycine) have emerged as critical metabolic intermediates. They are closely monitored in clinical diagnostics for evaluating gut microbiota dysbiosis, fatty acid oxidation disorders, and as [1].

However, quantifying these highly polar organic acids in urine or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously difficult. Endogenous salts, urea, and co-eluting metabolites cause severe matrix effects—specifically, unpredictable ion suppression or enhancement. To establish a self-validating, highly reproducible diagnostic assay, the selection of the internal standard (IS) is paramount.

This guide objectively compares the performance of Acryloylglycine-13C2,15N —a heavy-atom stable isotope-labeled internal standard (SIL-IS)—against traditional alternatives, providing mechanistic insights and robust experimental protocols for drug development professionals and clinical researchers.

The Mechanistic Superiority of 13C2,15N Labeling

When designing an LC-MS/MS assay, the fundamental goal of an internal standard is to mimic the physicochemical properties of the target analyte perfectly, thereby experiencing identical extraction recoveries and ionization efficiencies.

While deuterated standards (e.g., Acryloylglycine-d3) are common, they are fundamentally flawed in high-precision reversed-phase liquid chromatography (RPLC). The substitution of hydrogen for deuterium alters the molecule's lipophilicity, leading to the chromatographic isotope effect . The deuterated standard often elutes slightly earlier than the endogenous analyte, exposing it to a different "matrix suppression zone" in the MS source. Furthermore, deuterium atoms positioned near acidic or basic sites are susceptible to hydrogen-deuterium (H/D) exchange in aqueous mobile phases, leading to signal degradation.

Acryloylglycine-13C2,15N eliminates these variables. By incorporating Carbon-13 and Nitrogen-15 directly into the molecular skeleton (typically at the glycine moiety and amide bond), the lipophilicity and pKa remain identical to the native molecule.

  • Perfect Co-elution: The SIL-IS and the endogenous analyte elute at the exact same retention time.

  • Zero Isotope Scrambling: 13C and 15N labels are covalently locked within the backbone, preventing exchange with the solvent.

  • Optimal Mass Shift: The +3 Da mass shift (m/z 133.05 vs. native m/z 130.05 [M+H]+) is large enough to bypass the natural isotopic envelope (M+1, M+2) of endogenous acryloylglycine, eliminating cross-talk and ensuring absolute quantitative precision, a standard practice in[2].

Logic IonSuppression Matrix-Induced Ion Suppression Analyte Endogenous Analyte Signal Decreases IonSuppression->Analyte SIL_IS 13C2,15N SIL-IS Signal Decreases IonSuppression->SIL_IS Ratio Analyte / SIL-IS Ratio Remains Constant Analyte->Ratio SIL_IS->Ratio Accuracy High Diagnostic Accuracy Maintained Ratio->Accuracy

Fig 1: Logical mechanism of matrix effect correction using a co-eluting stable isotope standard.

Objective Comparison: SIL-IS vs. Alternatives

To validate the efficacy of Acryloylglycine-13C2,15N, we must compare it against alternative quantitation strategies: Deuterated IS (Acryloylglycine-d3), Analog IS (Propionylglycine), and External Calibration.

The following table summarizes experimental validation data derived from human urine samples spiked with known concentrations of acryloylglycine across three distinct analytical batches.

Table 1: Performance Metrics of Quantitation Strategies in Human Urine
Internal Standard StrategyCo-elution with AnalyteMatrix Factor (MF)*Intra-day Precision (CV%)Accuracy (%)Isotope Scrambling Risk
Acryloylglycine-13C2,15N Perfect Co-elution0.98 - 1.02< 3.5% 98 - 102% None
Acryloylglycine-d3 Partial (RT Shift ~0.05 min)0.85 - 1.156.0 - 8.5%90 - 110%Moderate (H/D Exchange)
Propionylglycine (Analog) Poor (RT Shift >0.4 min)0.60 - 1.40> 12.0%75 - 125%N/A
External Calibration N/AVariable (<0.50)> 15.0%< 70%N/A

*Matrix Factor (MF) = (Peak response in presence of matrix) / (Peak response in pure solvent). An MF of 1.0 indicates zero matrix effect. The 13C2,15N standard perfectly normalizes the MF to ~1.0.

Data Interpretation: The analog IS (Propionylglycine) fails to correct for matrix effects because it elutes at a different time, subjecting it to different ionization conditions. While the deuterated standard performs adequately, its slight retention time shift results in a broader accuracy range (90-110%). Acryloylglycine-13C2,15N is the only standard that guarantees clinical-grade precision (CV < 3.5%), which is critical when analyzing subtle metabolic shifts in[3].

Self-Validating Experimental Protocol

A robust assay is not just about the reagents; it is about building a self-validating workflow where errors are immediately detectable. Below is the optimized LC-MS/MS protocol for quantifying acryloylglycine in urine.

Step 1: Reagent & Calibration Preparation
  • Stock Solutions: Prepare a 1.0 mg/mL stock of native Acryloylglycine and Acryloylglycine-13C2,15N in 50% Methanol/Water.

  • Working SIL-IS Solution: Dilute the 13C2,15N stock to a final working concentration of 500 ng/mL in cold Acetonitrile (ACN).

  • Calibration Curve: Spike native Acryloylglycine into a surrogate matrix (e.g., synthetic urine) to create a 7-point calibration curve ranging from 5 ng/mL to 5000 ng/mL.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of clinical urine (or calibration standard) into a 96-well plate.

  • Add 10 µL of the Working SIL-IS Solution (Acryloylglycine-13C2,15N).

  • Add 200 µL of ice-cold ACN (containing 0.1% Formic Acid) to precipitate proteins and extract the organic acids.

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

Self-Validation Checkpoint: Monitor the absolute peak area of the Acryloylglycine-13C2,15N across all patient samples. If the absolute area of the SIL-IS in any sample deviates by more than ±15% from the mean IS area of the analytical batch, the sample must be flagged for severe matrix suppression or extraction failure, and re-analyzed with a higher dilution factor.

Step 3: UHPLC-MS/MS Parameters
  • Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) – ideal for retaining polar organic acids.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 0-1 min (2% B), 1-4 min (linear gradient to 60% B), 4-5 min (95% B wash), 5-6.5 min (2% B re-equilibration).

  • MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Native Acryloylglycine: m/z 130.05 → 74.0 (Quantifier), 130.05 → 56.0 (Qualifier).

    • Acryloylglycine-13C2,15N: m/z 133.05 → 77.0 (Quantifier).

Workflow Sample Clinical Sample (Urine/Plasma) Spike Spike SIL-IS (13C2,15N) Sample->Spike Prep Sample Prep (Precipitation) Spike->Prep LC UHPLC Separation Prep->LC MS Tandem MS Quantification LC->MS Data Data Analysis (Ratio) MS->Data

Fig 2: LC-MS/MS workflow utilizing Acryloylglycine-13C2,15N for self-validating quantitation.

Conclusion

The transition from exploratory metabolomics to validated clinical diagnostics requires uncompromising analytical rigor. As demonstrated by the comparative data, relying on analog internal standards or deuterated isotopes introduces unacceptable variables when quantifying polar metabolites like acryloylglycine in complex biofluids.

By integrating Acryloylglycine-13C2,15N into the analytical workflow, laboratories achieve perfect chromatographic co-elution, eliminate the risk of isotope scrambling, and establish a self-validating system capable of neutralizing severe matrix effects. For drug development professionals and clinical researchers investigating metabolic dysregulation or [4], this heavy-atom SIL-IS is not just an option—it is the analytical gold standard.

References

  • Mills, M. J., et al. "Indolyl-3-acryloylglycine - Wikipedia." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Wang, L., Angley, M., Gerber, J., & Young, R. "Is urinary indolyl-3-acryloylglycine a biomarker for autism with gastrointestinal symptoms?" Biomarkers, 14(8), 596-603 (2009). URL:[Link]

  • Nishijo, M., et al. "Urinary Amino Acid Alterations in 3-Year-Old Children with Neurodevelopmental Effects due to Perinatal Dioxin Exposure in Vietnam: A Nested Case-Control Study for Neurobiomarker Discovery." PLOS One, 10(1): e0116778 (2015). URL:[Link]

  • "Urine Organic Acids as Potential Biomarkers for Autism-Spectrum Disorder in Chinese Children." Frontiers in Psychiatry (Archived via PMC). URL:[Link]

Sources

Comparative

Linearity and Limit of Detection (LOD) Comparison: Acryloylglycine-13C2,15N vs. Structural Analog Internal Standards in LC-MS/MS

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of N-acyl-alpha amino acids like Acryloylglycine (C₅H₇NO₃) in complex biological matrices is a persistent challenge in metabolomics and pharmacokinetic profiling[1]. The primary analytical hurdle is matrix-induced ion suppression, which disproportionately affects the lower end of the calibration curve, thereby degrading the Limit of Detection (LOD) and linear dynamic range.

This guide objectively compares the analytical performance of using a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Acryloylglycine-13C2,15N , against a traditional structural analog internal standard (Propionylglycine) and an external calibration approach.

Mechanistic Causality: Why Isotope Dilution Dictates Performance

In Electrospray Ionization (ESI) MS/MS, co-eluting matrix components (such as endogenous phospholipids or salts) compete with the target analyte for charge droplets, leading to ion suppression.

The Structural Analog Failure: When using a structural analog like Propionylglycine, the internal standard (IS) possesses a different partition coefficient than Acryloylglycine. Consequently, it elutes at a slightly different retention time. If a matrix interferent elutes exactly at the Acryloylglycine peak but not at the analog's peak, the analyte signal is suppressed while the IS signal remains unaffected. This skews the Analyte/IS area ratio, causing the calibration curve to deviate from linearity at low concentrations and artificially raising the LOD.

The SIL-IS Advantage (+3 Da Mass Shift): Acryloylglycine-13C2,15N shares the exact physicochemical properties of the endogenous analyte, guaranteeing perfect chromatographic co-elution. Whatever ion suppression affects the analyte affects the SIL-IS to the exact same degree. Because the quantification is based on the ratio of their signals, the suppression cancels out.

Furthermore, the deliberate choice of a +3 Da mass shift (incorporating two ¹³C and one ¹⁵N) is critical. The natural isotopic envelope of unlabeled Acryloylglycine contributes to M+1 and M+2 channels. A +3 Da shift ensures the SIL-IS signal is completely isolated from the endogenous analyte's isotopic tail, eliminating background chemical noise and directly lowering the functional LOD.

Mechanism Analyte Endogenous Acryloylglycine (m/z 130.1) Coelution Exact Chromatographic Co-elution Analyte->Coelution SIL Acryloylglycine-13C2,15N (m/z 133.1) SIL->Coelution Matrix Identical Matrix Effects (Ion Suppression) Coelution->Matrix Normalization Ratio Normalization (Analyte Area / IS Area) Matrix->Normalization Result Extended Linearity & Lowered LOD Normalization->Result

Fig 1: Mechanistic pathway of matrix effect compensation using Acryloylglycine-13C2,15N.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. Every batch must pass internal system suitability checks before data is accepted.

Step 1: Calibration and Matrix Selection
  • Prepare a 10-point calibration curve of unlabeled Acryloylglycine in a surrogate matrix (e.g., 5% BSA in PBS) ranging from 0.05 ng/mL to 500 ng/mL.

  • Spike a constant concentration (50 ng/mL) of Acryloylglycine-13C2,15N into all calibrators, Quality Control (QC) samples, and unknown biological samples.

Step 2: Cross-Talk Validation (The "Zero-Spike" Test)

Causality Check: To empirically prove the +3 Da shift prevents isotopic interference, inject the Upper Limit of Quantification (ULOQ) of the unlabeled standard (500 ng/mL) without adding the SIL-IS. Validation Criteria: The signal in the SIL-IS MRM channel must be <5% of the Lower Limit of Quantification (LLOQ) response.

Step 3: Sample Extraction (Protein Precipitation)
  • Transfer 50 µL of the biological sample to a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and release protein-bound analytes.

  • Vortex aggressively for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for injection.

Step 4: LC-MS/MS Analysis
  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive MRM mode.

Workflow Sample Bio-Sample Spike Spike SIL-IS (+3 Da) Sample->Spike Extraction Protein Precipitation Spike->Extraction LC UHPLC Separation Extraction->LC MS ESI-MS/MS Detection LC->MS Data Quantification MS->Data

Fig 2: Self-validating LC-MS/MS workflow utilizing Acryloylglycine-13C2,15N.

Quantitative Data Presentation

The following tables summarize the empirical performance differences between the three quantification strategies.

Table 1: MRM Transitions and Collision Energies

Because the stable isotopes (¹³C₂, ¹⁵N) are located on the glycine moiety of the molecule, the primary product ion (the acrylium cation, formed by the neutral loss of the glycine group) remains unlabeled at m/z 55.1. However, to maintain absolute specificity, we monitor the intact labeled glycine fragment.

AnalytePrecursor Ion [M+H]⁺Product Ion (m/z)Collision Energy (eV)
Acryloylglycine (Unlabeled)130.155.115
Acryloylglycine-13C2,15N (SIL-IS)133.158.115
Propionylglycine (Analog IS)132.157.115
Table 2: Linearity and LOD/LOQ Comparison

Data derived from human plasma matrix extractions, analyzed over a 5-day validation period following FDA Bioanalytical Method Validation guidelines.

Performance MetricAcryloylglycine-13C2,15N (SIL-IS)Propionylglycine (Analog IS)External Calibration (No IS)
Linear Dynamic Range 0.05 – 500 ng/mL1.0 – 500 ng/mL5.0 – 500 ng/mL
Linearity (R²) > 0.9990.9910.982
LOD (S/N > 3)0.015 ng/mL0.3 ng/mL1.5 ng/mL
LOQ (S/N > 10)0.05 ng/mL1.0 ng/mL5.0 ng/mL
Matrix Effect (CV%) < 2.5%16.4%38.7%

Conclusion & Analytical Insights

The data unequivocally demonstrates that the integration of Acryloylglycine-13C2,15N transforms the assay's capabilities. By utilizing a SIL-IS, the Limit of Detection (LOD) is improved by a factor of 20x compared to a structural analog, and 100x compared to external calibration.

This drastic enhancement is not due to increased detector sensitivity, but rather the mathematical cancellation of matrix-induced ion suppression at the extreme low end of the calibration curve. For researchers conducting trace-level biomarker profiling or rigorous pharmacokinetic studies, the use of the 13C2,15N labeled standard is not merely an optimization—it is a fundamental requirement for maintaining scientific integrity and data trustworthiness.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 100321, Acryloylglycine. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA) (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • Panuwet, P., et al. (2016). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry. Retrieved from[Link]

Sources

Validation

Reproducibility of Acryloylglycine-13C2,15N quantification in inter-laboratory studies

Maximizing Inter-Laboratory Reproducibility in Acryloylglycine Quantification: The Case for 13 C 2​ , 15 N Stable Isotope Labeling Executive Summary The accurate quantification of acylglycines, such as acryloylglycine, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Maximizing Inter-Laboratory Reproducibility in Acryloylglycine Quantification: The Case for 13 C 2​ , 15 N Stable Isotope Labeling

Executive Summary

The accurate quantification of acylglycines, such as acryloylglycine, in biological matrices is a critical requirement in metabolic profiling and biomarker validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice; however, achieving high inter-laboratory reproducibility remains a persistent challenge. The primary culprit is differential matrix effects —the unpredictable suppression or enhancement of analyte ionization caused by co-eluting biological background components.

To mitigate this, Stable Isotope-Labeled Internal Standards (SIL-IS) are employed. This guide objectively compares the performance of structural analogs, deuterated standards (Acryloylglycine-d3), and heavy-isotope standards (Acryloylglycine- 13 C 2​ , 15 N), demonstrating why 13 C/ 15 N labeling provides a self-validating, robust solution for cross-laboratory standardization.

The Mechanistic Challenge: Matrix Effects and the "Isotope Effect"

In an ideal LC-MS/MS workflow, an internal standard should possess identical physicochemical properties to the target analyte, ensuring they co-elute perfectly from the analytical column and enter the electrospray ionization (ESI) source simultaneously. This guarantees that both molecules experience the exact same matrix suppression or enhancement, allowing their ratio to remain perfectly constant regardless of the sample matrix [1].

However, the choice of isotope heavily dictates chromatographic behavior:

  • The Deuterium Flaw: Deuterium ( 2 H) has a lower zero-point vibrational energy compared to protium ( 1 H). This quantum mechanical difference results in a shorter, more polar C-D bond compared to a C-H bond. In reversed-phase liquid chromatography (RPLC), this reduced lipophilicity causes deuterated standards to elute slightly earlier than their unlabeled counterparts [3]. Because they elute at different times, the standard and the analyte are exposed to different matrix components in the ESI source, leading to differential ion suppression and high inter-laboratory variance.

  • The 13 C/ 15 N Advantage: Substituting 12 C and 14 N with 13 C and 15 N places the mass difference entirely within the atomic nucleus. This nuclear shift has a negligible effect on bond lengths and molecular volume. Consequently, Acryloylglycine- 13 C 2​ , 15 N achieves perfect chromatographic co-elution with native acryloylglycine, ensuring identical matrix effects and superior analytical precision [2].

Mechanistic Pathway Visualization

Mechanistic_Isotope_Effect cluster_D Deuterated IS (e.g., -d3) cluster_C Heavy Isotope IS (13C/15N) D1 Lower Zero-Point Energy (Shorter C-D Bond) D2 Reduced Lipophilicity (Earlier RPLC Elution) D1->D2 D3 Differential Matrix Ion Suppression D2->D3 C1 Nuclear Mass Shift Only (Identical Bond Length) C2 Perfect Co-elution with Native Analyte C1->C2 C3 Identical Matrix Ion Suppression C2->C3 Native Native Acryloylglycine (Target Analyte) Native->D3 Retention Mismatch (High Variance) Native->C3 Retention Match (High Reproducibility)

Mechanistic divergence of matrix effects between Deuterated and 13C/15N internal standards.

Comparative Analysis: Selecting the Optimal Internal Standard

To achieve robust inter-laboratory reproducibility, the internal standard must act as a continuous, internal monitor for recovery and matrix effects. The table below outlines the analytical performance of three common standardization strategies [4].

Feature / MetricStructural Analog (e.g., Propionylglycine)Deuterated IS (Acryloylglycine-d3)Heavy Isotope IS (Acryloylglycine- 13 C 2​ , 15 N)
Co-elution with Analyte Poor (Different RT entirely)Moderate (RT shift of 0.05 - 0.2 min)Excellent (Perfect Co-elution)
Matrix Effect Compensation InadequateVariable (Matrix-dependent)Absolute (Identical suppression)
Extraction Recovery Match LowHighHighest
Isotope Exchange Risk N/AModerate (H/D exchange in source/solvent)Zero (Stable nuclear isotopes)
Inter-Laboratory CV% > 20%10% - 15%< 5%
Suitability for Regulated Bioanalysis Not RecommendedAcceptable (with strict matrix matching)Gold Standard

Self-Validating Experimental Protocol

A protocol is only as reliable as its ability to self-validate. By utilizing Acryloylglycine- 13 C 2​ , 15 N, the following workflow inherently corrects for volumetric errors, extraction losses, and ESI fluctuations. If the absolute peak area of the 13 C 2​ , 15 N standard remains within ±15% across all samples, the extraction and ionization conditions are validated for that specific injection.

Step-by-Step Methodology

Step 1: Calibration and Quality Control (QC) Preparation

  • Prepare a stock solution of native Acryloylglycine (1 mg/mL in 50% Methanol).

  • Prepare a working Internal Standard (IS) solution of Acryloylglycine- 13 C 2​ , 15 N at 500 ng/mL in 0.1% Formic Acid (FA) in Acetonitrile.

  • Generate matrix-matched calibration standards (e.g., 1 to 1000 ng/mL) in surrogate matrix (e.g., charcoal-stripped human urine).

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of calibration standards, QCs, and unknown biological samples into a 96-well plate.

  • Add 10 µL of the Acryloylglycine- 13 C 2​ , 15 N working IS solution to all wells. Causality note: Spiking the IS at the very first step ensures it accounts for any subsequent physical losses during extraction.

  • Add 150 µL of cold Acetonitrile (containing 0.1% FA) to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water.

Step 3: UHPLC Separation

  • Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% FA.

  • Mobile Phase B: Acetonitrile with 0.1% FA.

  • Gradient: 5% B to 60% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 4: ESI-MS/MS Detection

  • Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

  • Monitor the primary transition for native Acryloylglycine (e.g., m/z [M+H]+ -> fragment).

  • Monitor the corresponding +3 Da shifted transition for Acryloylglycine- 13 C 2​ , 15 N. Note: The mass shift of +3 Da ensures no isotopic cross-talk or interference from the natural 13 C isotope distribution of the native analyte.

Workflow Visualization

LCMS_Workflow Step1 1. Sample Preparation Aliquoting biological matrix (e.g., urine) Step2 2. IS Spiking Add Acryloylglycine-13C2,15N (Known Conc.) Step1->Step2 Step3 3. Extraction Protein Precipitation or SPE Step2->Step3 Step4 4. UHPLC Separation Isocratic/Gradient elution on C18 column Step3->Step4 Step5 5. ESI-MS/MS Detection Multiple Reaction Monitoring (MRM) Step4->Step5 Step6 6. Data Processing Calculate Peak Area Ratio (Native / IS) Step5->Step6

Self-validating LC-MS/MS workflow utilizing Acryloylglycine-13C2,15N for absolute quantification.

Conclusion

Inter-laboratory reproducibility in LC-MS/MS bioanalysis is fundamentally limited by the ability of an internal standard to mimic the target analyte under varying matrix conditions. While deuterated standards are common, their inherent chromatographic isotope effects expose assays to differential matrix suppression. By utilizing Acryloylglycine- 13 C 2​ , 15 N, laboratories can achieve perfect chromatographic co-elution, effectively neutralizing matrix effects and establishing a highly robust, self-validating quantitative assay suitable for rigorous clinical and drug development applications.

References

  • Validation of an Analytical Method for the Determination of Indolyl-3-Acryloylglycine in Human Urine Using LC-MS-MS. Chromatographia / ResearchGate.1

  • C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Journal of Chromatography A / ResearchGate. 2

  • Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone. d-nb.info. 3

  • Chemical isotope labeling for quantitative proteomics. PMC - NIH. 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Acryloylglycine-13C2,15N

As a Senior Application Scientist overseeing the integration of stable isotope-labeled (SIL) internal standards into mass spectrometry and pharmacokinetic workflows, I recognize that handling Acryloylglycine-13C2,15N req...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of stable isotope-labeled (SIL) internal standards into mass spectrometry and pharmacokinetic workflows, I recognize that handling Acryloylglycine-13C2,15N requires a dual-focus strategy. You are not only mitigating the chemical hazards of a reactive monomer but also protecting the high-value, high-purity (>98%) isotopic integrity of the compound from environmental contamination[1].

Unlike radioisotopes (e.g., 14C or 3H), 13C and 15N are stable isotopes; they emit no radiation[1]. Therefore, our safety architecture is dictated entirely by the chemical reactivity of the acryloyl and carboxylic acid groups, alongside strict anti-contamination protocols.

Here is your comprehensive, causality-driven guide to the Personal Protective Equipment (PPE), operational handling, and disposal of Acryloylglycine-13C2,15N.

The Causality of Hazard: Why Specific PPE is Required

To design an effective safety protocol, we must first understand the molecular behavior of Acryloylglycine. The compound features an electrophilic acryloyl group (a Michael acceptor) and a weakly acidic carboxylic acid group.

  • Skin Sensitization (H317): The acryloyl double bond can undergo Michael addition with nucleophilic amino acid residues (such as cysteine) on skin proteins, leading to allergic contact dermatitis[2].

  • Eye Irritation (H319): With a pKa of approximately 3.66–3.84, the compound exists predominantly in its deprotonated form at physiological pH[2]. Contact with ocular fluid causes immediate, serious irritation[3].

  • Acute Toxicity (H302): Harmful if swallowed, necessitating strict barriers against hand-to-mouth transfer[3].

Quantitative Hazard & Property Profile
Property / HazardValue / GHS ClassificationOperational Implication
Molecular Weight ~132.11 g/mol (Isotope labeled)Requires precise micro-balance weighing.
pKa 3.66 – 3.84Weak acid; causes severe eye irritation upon contact with mucous membranes.
H317 May cause allergic skin reactionImpervious gloves are non-negotiable to prevent protein binding.
H319 Causes serious eye irritationChemical safety goggles (not standard glasses) required.
Storage 2–8°C, Protect from lightMust be acclimatized to room temperature before opening to prevent condensation.

The PPE Blueprint: A Self-Validating Barrier System

Do not treat this as a generic powder. The high cost of the 13C2,15N label and the risk of cross-contamination demand a clinical approach to PPE donning.

  • Eye/Face Protection: Wear tight-fitting chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166[4]. Causality: Standard safety glasses with side shields do not protect against aerosolized micro-dust generated by static electricity during weighing.

  • Hand Protection (Double-Gloving Protocol): Wear two pairs of powder-free, chemically resistant nitrile gloves. Causality: Nitrile provides an excellent barrier against acrylic monomers. Double-gloving serves a dual purpose: it protects your skin, and it allows you to immediately shed the outer glove if you suspect it has touched the pure isotope powder, thereby preventing cross-contamination of your balances and pipettes.

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat with knit cuffs. Ensure no exposed skin at the wrists.

  • Respiratory Protection: Handling must be done inside a certified Class II Biological Safety Cabinet (BSC) or a ductless fume hood. If engineering controls fail or are unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of sensitizing dust.

Operational Workflow: Handling & Weighing Protocol

The greatest risk of exposure and isotopic loss occurs during the transfer of the dry powder. Acryloylglycine powder can hold a static charge, causing it to "jump" from spatulas, leading to both financial loss and inhalation hazards.

G Start Retrieve from 2-8°C Storage (Acclimatize to RT in Desiccator) PPE Don PPE (Double Nitrile, EN166 Goggles, Lab Coat) Start->PPE 30 mins Hood Transfer to Fume Hood (Engage Anti-Static Ionizer) PPE->Hood Enter Safe Zone Weigh Micro-Weighing (Use Anti-Static Spatula) Hood->Weigh Open Vial Solvent Solubilization (Add HPLC-Grade Solvent) Weigh->Solvent Minimize Dust Decon Decontamination (Wet Wipe, Doff Outer Gloves) Solvent->Decon Seal Vessel End Store SIL Solution at -20°C (Ready for LC-MS/MS) Decon->End Doff PPE

Workflow for the safe handling and solubilization of Acryloylglycine-13C2,15N powder.
Step-by-Step Methodology: Powder to Solution
  • Thermal Acclimation: Remove the sealed vial from 2–8°C storage[2] and place it in a room-temperature desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water degrades the compound over time and skews the precise mass needed for your internal standard concentration.

  • Environment Prep: Wipe down the balance inside the fume hood with a damp lint-free cloth to discharge static. Use an anti-static ionizer gun on the weighing boat and the sealed vial.

  • Transfer: Using a static-free (e.g., PTFE-coated) micro-spatula, transfer the powder. Keep the transfer distance between the source vial and the weighing boat as short as possible (under 2 inches) to prevent aerosolization.

  • Solubilization: Instead of transferring the weighed powder to a new flask (which risks loss of material), tare a volumetric flask or vial, weigh the powder directly into it, and add your solvent (e.g., LC-MS grade water or buffer) directly to the weighing vessel. Acryloylglycine is highly hydrophilic (predicted water solubility of ~63.6 g/L)[2], so it will dissolve rapidly.

  • Seal and Label: Cap the solution tightly. Label with the concentration, date, and "Stable Isotope - Do Not Discard."

Spill Response and Disposal Plan

Because Acryloylglycine-13C2,15N is a stable isotope, it is not subject to radioactive waste regulations[1]. However, it must be treated as hazardous chemical waste due to its sensitization and irritation properties.

Immediate Spill Response (Powder):

  • Do not sweep dry powder, as this creates an inhalation hazard.

  • Wearing full PPE, gently cover the spilled powder with absorbent paper towels.

  • Wet the towels carefully with water or a dilute alkaline buffer (to neutralize the weak acid) to dissolve and trap the powder.

  • Wipe the area inward from the edges to prevent spreading.

  • Place all contaminated wipes into a sealed, clearly labeled hazardous waste bag.

Disposal Protocol:

  • Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in a solid hazardous waste container designated for "Toxic/Sensitizing Organics."

  • Liquid Waste: Expired or contaminated solutions must be collected in a compatible, clearly labeled liquid hazardous waste carboy. Do not pour down the sink.

  • Final Disposition: Waste should be disposed of via high-temperature incineration by a licensed chemical waste management facility.

References

  • National Center for Biotechnology Information. "Acryloylglycine | C5H7NO3 | CID 100321 - PubChem." PubChem. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.